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Cecropin-A

Cat. No.: B1577565
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Description

Contextualization as a Prominent Antimicrobial Peptide (AMP)

Cecropin (B1577577) A belongs to the family of cecropins, which are recognized as prominent antimicrobial peptides. wikipedia.orgspandidos-publications.com AMPs are naturally occurring molecules that serve as a primary defense line against invading microorganisms such as bacteria, fungi, viruses, and protozoa. sci-hub.se They are crucial components of the innate immune response in a wide range of organisms, from bacteria to mammals. nih.gov Cecropins, including Cecropin A, are characterized by their relatively small size, typically ranging from 31 to 39 amino acids, and their cationic and amphipathic nature. wikipedia.orgspandidos-publications.comscirp.org This structural characteristic facilitates their interaction with and disruption of microbial cell membranes. lifescienceproduction.co.ukmdpi.com

Natural Occurrence and Biological Significance in Innate Immunity

Cecropin A was first isolated from the hemolymph (insect blood) of the giant silk moth, Hyalophora cecropia. wikipedia.orgnih.govscirp.orglifescienceproduction.co.uk Subsequently, cecropins have been identified in various other insect species across different orders, including Lepidoptera, Diptera, and Coleoptera. nih.govnih.govmdpi.com While initially discovered in insects, these peptides have also been reported in mammals, such as in the pig intestine. scirp.orglifescienceproduction.co.uk

In insects, cecropins constitute a main part of the innate immune system. wikipedia.orglifescienceproduction.co.uk They are often constitutively expressed at low levels in different tissues, such as the reproductive tract, midgut, or fat body. nih.govencyclopedia.pub Following an immune challenge, the transcription of cecropin genes can be significantly upregulated in various tissues involved in local or systemic infections, including gut epithelia, epidermis, fat body, and hemocytes. nih.govencyclopedia.pub Cecropins are synthesized as immature pre-peptides and undergo proteolytic cleavage to become mature, active forms that are then secreted. nih.govencyclopedia.pub Their biological significance lies in their potent and rapid antimicrobial activity against a broad spectrum of pathogens, contributing directly to the host's defense against infections. sci-hub.se

Historical Milestones in Cecropin Discovery and Characterization

The discovery of cecropins marked a significant historical milestone in the study of innate immunity and antimicrobial peptides. Cecropin was first identified in the giant silkworm Hyalophora cecropia. wikipedia.orgnih.gov This initial discovery paved the way for the characterization of cecropins as a novel class of antibacterial peptides present in the immune hemolymph of insects. spandidos-publications.com Early research focused on isolating and characterizing these peptides and investigating their potent antibacterial activities against both Gram-positive and Gram-negative bacteria. wikipedia.orgspandidos-publications.com Studies in the following years began to elucidate their mechanism of action, demonstrating their ability to lyse bacterial cell membranes through pore formation. wikipedia.orgsci-hub.selifescienceproduction.co.uk Further research expanded the knowledge of cecropins by identifying them in other insect species and exploring their broader biological functions, including antifungal and antiviral properties. mdpi.comencyclopedia.pub The determination of the amino acid sequences and structural characteristics of different cecropins, such as Cecropin A and Cecropin B, provided crucial insights into the relationship between their structure and antimicrobial activity. scirp.orgmdpi.com

Data Table: Properties of Cecropin A

PropertyDescriptionSource
Peptide LengthTypically 31-37 amino acids wikipedia.org, up to 39 residues scirp.org wikipedia.orgscirp.org
ChargeCationic, particularly at the N-terminus sci-hub.selifescienceproduction.co.uk
StructureLinear, forms α-helical structures in membranes lifescienceproduction.co.ukmdpi.comencyclopedia.pubacs.org
Activity SpectrumBroad-spectrum, primarily against Gram-negative bacteria, also active against Gram-positive bacteria and fungi wikipedia.orglifescienceproduction.co.uknih.govmdpi.comencyclopedia.pub
Mechanism of ActionDisrupts bacterial cell membranes, forms pores wikipedia.orgsci-hub.selifescienceproduction.co.uk
Natural SourceHyalophora cecropia (moth), pig intestine wikipedia.orgscirp.orglifescienceproduction.co.uk
Biological RoleInnate immunity wikipedia.orgnih.govlifescienceproduction.co.ukencyclopedia.pub

Properties

bioactivity

Antibacterial, Antifungal

sequence

GGLKKLGKKLEGAGKRVFNAAEKALPVVAGAKAL

Origin of Product

United States

Structural Biology and Conformation of Cecropin a

Primary and Secondary Structural Characteristics

Cecropin (B1577577) A's primary structure, the linear sequence of amino acids, dictates its potential to fold into specific secondary structures.

Alpha-Helical Architecture and Amphipathic Nature

A hallmark of Cecropin A's structure in membrane-mimicking environments is its adoption of an alpha-helical conformation. mdpi.comasm.orgresearchgate.netnih.govacs.orgacs.orgnih.govnih.govnih.govnih.gov This helical structure is crucial for its interaction with and disruption of microbial membranes. asm.orgresearchgate.netnih.govacs.orgnih.gov A key feature of this alpha-helical structure is its amphipathic nature. acs.orgacs.orgnih.govrcsb.orgresearchgate.netmdpi.comnih.govmdpi.comebm-journal.orgfrontiersin.org This means the helix has distinct regions: one side is enriched with positively charged and polar amino acid residues (hydrophilic), while the opposite side is dominated by non-polar, hydrophobic residues. This spatial separation of hydrophilic and hydrophobic faces is essential for the peptide to interact with both the polar headgroups and the non-polar lipid tails of cell membranes. mdpi.comcabidigitallibrary.org

Distinct N-terminal Amphipathic α-Helix and C-terminal Hydrophobic α-Helix

Cecropin A is characterized by a helix-hinge-helix motif when associated with membranes. acs.orgnih.govmdpi.comrcsb.orgnih.gov This structure consists of two primary helical segments: a distinct N-terminal helix that is amphipathic and a C-terminal helix that is more hydrophobic. acs.orgnih.govmdpi.com The amphipathic N-terminal region, rich in positively charged lysine (B10760008) residues, facilitates initial electrostatic interactions with the negatively charged components of bacterial membranes, such as phospholipid headgroups and lipopolysaccharides (LPS). mdpi.comnih.govrcsb.org The more hydrophobic C-terminal helix is thought to insert into the lipid bilayer, contributing to membrane destabilization and pore formation. acs.orgnih.gov Studies on Cecropin P1, a related cecropin, also show an amphiphilic N-terminal helix and a hydrophobic C-terminal helix in membrane-mimetic environments. acs.org

Role of the Flexible Hinge Region

Connecting the N-terminal and C-terminal helical segments is a flexible hinge region. mdpi.comasm.orgacs.orgnih.govrcsb.orgmdpi.commdpi.compdbj.orgrcsb.org This region is often rich in amino acids like glycine (B1666218) and proline, which introduce kinks or flexibility into the peptide chain. mdpi.comebm-journal.orgfrontiersin.org The flexibility of the hinge is hypothesized to be important for the peptide's function, potentially allowing it to bend and span the bacterial lipid membrane or facilitating conformational changes necessary for pore formation. acs.orgrcsb.orgpdbj.orgrcsb.org While some studies on related peptides like Cecropin P1 in certain membrane environments did not find evidence of a hinge, the helix-hinge-helix conformation is a common feature in structurally characterized cecropins. acs.orgacs.org

Conformational Dynamics and Membrane-Induced Folding

Cecropin A exhibits significant conformational dynamics, transitioning between different structural states depending on its environment.

Unstructured State in Aqueous Solution

In an aqueous solution, in the absence of membranes or membrane-mimicking environments, Cecropin A is largely unstructured or exists in a random coil conformation. asm.orgresearchgate.netnih.govacs.orgacs.orgnih.govrcsb.orgcore.ac.ukgmclore.org Circular dichroism (CD) spectroscopy studies have shown that in buffer solutions, cecropins display a spectrum indicative of an unfolded or random coil structure. acs.org This unstructured state in water is a key characteristic, as the peptide undergoes a significant conformational change upon interacting with lipid membranes. asm.orgresearchgate.netnih.govnih.govcore.ac.uk

EnvironmentSecondary Structure of Cecropin A
Aqueous SolutionUnstructured/Random Coil asm.orgresearchgate.netnih.govacs.orgacs.orgnih.govrcsb.orgcore.ac.ukgmclore.org
Membrane-Mimetic Environments (e.g., micelles, organic solvents)Predominantly Alpha-Helical asm.orgresearchgate.netnih.govacs.orgacs.orgnih.govnih.govrcsb.orgcore.ac.ukgmclore.org

This table is interactive. You can sort by clicking on the headers.

Upon encountering a membrane or a membrane-mimicking environment (such as detergent micelles or organic solvents like hexafluoroisopropyl alcohol), Cecropin A undergoes membrane-induced folding. asm.orgresearchgate.netnih.govacs.orgacs.orgnih.govrcsb.orgcore.ac.ukgmclore.org This process involves the peptide transitioning from its unstructured state in water to a more ordered, predominantly alpha-helical conformation. asm.orgresearchgate.netnih.govacs.orgacs.orgnih.govrcsb.orgcore.ac.ukgmclore.org The interactions with the membrane surface, particularly the electrostatic interactions with charged lipids and the hydrophobic interactions with the lipid tails, provide the driving forces for this folding event. nih.govcabidigitallibrary.orgnih.gov Studies using techniques like infrared spectroscopy have shown that Cecropin A adopts its final secondary structure and orientation while superficially adsorbed onto a membrane surface before penetrating the bilayer. nih.govcore.ac.uknih.gov

α-Helix Formation in Partially Organic Solvents and Membrane Environments

Cecropin A, a prominent antimicrobial peptide, exhibits a remarkable conformational plasticity that is intrinsically linked to its function. While largely unstructured in aqueous solutions, the peptide undergoes a significant conformational transition to an amphipathic α-helical structure upon encountering partially organic solvents or membrane environments acs.orgmdpi.comnih.govnih.govacs.org. This structural change is considered crucial for its interaction with and disruption of microbial membranes.

Studies employing techniques such as Circular Dichroism (CD) spectroscopy have provided detailed insights into this α-helix formation. In aqueous solutions, CD spectra typically indicate a disordered or random coil conformation. However, upon the addition of membrane-mimetic environments, such as lipid vesicles, micelles (like dodecylphosphocholine (B1670865) (DPC) or sodium dodecyl sulfate (B86663) (SDS)), or organic solvents like trifluoroethanol (TFE) or hexafluoroisopropyl alcohol (HFIP), the CD spectra display characteristic double negative maxima around 205-208 nm and 220-222 nm nih.govmdpi.comacs.org. These spectral features are indicative of a substantial increase in α-helical content nih.govmdpi.comacs.org.

Research findings highlight the effectiveness of specific organic solvents in inducing helicity. For instance, studies using TFE/water mixtures have shown that Cecropin A retains significant α-helix content, which aligns with experimental NMR and CD measurements researchgate.net. Similarly, HFIP has been utilized to promote α-helix formation, allowing for structural determination by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy nih.govacs.org.

NMR studies have further elucidated the nature of the α-helical structure adopted by Cecropin A. In the presence of organic solvents or membrane mimetics, the peptide typically forms a structure comprising two α-helical segments connected by a flexible hinge region nih.gov. This hinge region, often containing a proline residue, is thought to impart flexibility important for the peptide's mechanism of action acs.orgmdpi.comacs.orgrcsb.orgmdpi.com. For example, NMR analysis of Cecropin A in HFIP revealed two helical regions extending from approximately residues 5 to 21 and from residues 24 to 37 nih.gov.

The amphipathic nature of the induced α-helix is a key feature enabling Cecropin A's interaction with lipid membranes. The helix is organized such that one face is predominantly hydrophilic, enriched with positively charged residues, while the opposite face is hydrophobic nih.govcabidigitallibrary.orgscirp.org. This segregation allows the hydrophilic face to interact favorably with the negatively charged headgroups of membrane lipids, while the hydrophobic face can insert into or associate with the hydrophobic acyl chains within the lipid bilayer nih.govcabidigitallibrary.orgscirp.org. The N-terminal region of Cecropin A is generally characterized as being more basic and amphipathic, while the C-terminal region tends to be more hydrophobic mdpi.comnih.govmdpi.commdpi.comscirp.org.

The degree of α-helicity can be quantified through the deconvolution of CD spectra. Studies on related peptides and hybrid constructs containing parts of Cecropin A have reported varying percentages of α-helical content depending on the specific solvent or membrane mimetic environment used mdpi.comacs.org. For instance, one study on a Cecropin A-melittin hybrid peptide reported a predominant α-helical structure in the presence of TFE, with quantified α-helix content acs.org.

The interaction with lipid membranes is often initiated by electrostatic attraction between the cationic peptide and the anionic components of bacterial membranes, which subsequently triggers the conformational change from a disordered state to an ordered α-helical structure acs.orgcabidigitallibrary.org. This structural rearrangement facilitates the peptide's insertion into or association with the membrane, ultimately leading to membrane permeabilization and disruption.

EnvironmentObserved Conformation(s)Key Techniques UsedReferences
Aqueous SolutionUnstructured/Random CoilCD acs.orgmdpi.comnih.govnih.govacs.org
Partially Organic Solvents (e.g., TFE, HFIP)Induced α-HelixCD, NMR nih.govmdpi.comresearchgate.netacs.orgnthu.edu.twplos.org
Lipid Membranes/Micelles (e.g., Vesicles, DPC, SDS)Induced Amphipathic α-HelixCD, NMR acs.orgmdpi.comnih.govacs.orgacs.orgacs.org

Structure Activity Relationship Sar Studies of Cecropin a and Its Analogs

Influence of Cationic Charge and Hydrophobicity on Biological Activity

The cationic nature and amphipathicity of Cecropin (B1577577) A are fundamental to its interaction with negatively charged bacterial cell membranes. scirp.orgscirp.org The N-terminus of Cecropin A is highly positively charged, which facilitates initial electrostatic binding to the anionic phospholipids (B1166683) abundant in bacterial membranes. scirp.orgsci-hub.se The hydrophobic C-terminal helix then interacts with the acyl chains of the lipid bilayer, contributing to membrane insertion and disruption. scirp.orgnih.govscirp.org

Increasing the net positive charge of Cecropin A or its analogs generally enhances their interaction with negatively charged bacterial membranes and can lead to increased antibacterial activity. sci-hub.seresearchgate.net Studies have shown that peptides with higher positive charges can exhibit stronger antibacterial effects. sci-hub.se Similarly, hydrophobicity plays a critical role in the peptide's ability to penetrate and disrupt the lipid bilayer. sci-hub.se A balance between cationic charge and hydrophobicity (amphipathicity) is crucial for effective membrane interaction and selective toxicity towards microbial cells over host cells, which typically have more neutral membranes. scirp.orgscirp.org While both factors are important, some studies suggest that the net positive charge might be a more significant determinant of antibacterial activity in cecropin A-like peptides compared to hydrophobicity and α-helicity. benthamdirect.com

Research findings demonstrate that introducing positively charged amino acids into the N-terminal and hydrophobic amino acids into the C-terminal of Cecropin A can lead to mutant peptides with increased positive charge and stronger hydrophobicity, potentially resulting in enhanced antibacterial activity. sci-hub.se For instance, one study designed nine mutant peptides of Cecropin A, and bioinformatic analysis predicted increased positive charge (from +6 to +9) and stronger hydrophobicity in these mutants compared to the parental peptide. sci-hub.se

Impact of Peptide Length and Truncations on Efficacy and Selectivity

The length of Cecropin A, typically around 37 amino acids, is important for its function. mdpi.comnih.govnih.gov The peptide consists of two α-helical regions connected by a flexible hinge region. nih.govacs.org Truncations, particularly at the C-terminus, can significantly impact the peptide's activity and selectivity. acs.orgnih.gov

Studies involving truncated Cecropin A peptides or hybrids have shown that shortened versions corresponding to the N-terminal region can retain antifungal activity. researchgate.net For example, 11 and 12-residue peptides derived from the N-terminal amphipathic α-helix domain of Cecropin A exhibited antifungal activity against plant pathogens. researchgate.net However, the effect of truncations can be complex and depends on the specific sequence removed and the target organism. Recombinant Cecropin A with a C-terminal homoserine, resulting from a modification process, showed reduced activity against most Gram-positive bacteria tested, highlighting the importance of the C-terminus for broad-spectrum activity. nih.govnih.gov Conversely, some truncated peptides have shown potent antimicrobial activity with reduced hemolytic activity in a length-dependent manner. acs.org

Role of Specific Amino Acid Substitutions

Specific amino acid substitutions within the Cecropin A sequence can have a profound impact on its biological activity, including altering its spectrum of activity and potency. oup.comacs.org Substitutions can affect the peptide's charge, hydrophobicity, amphipathicity, and helical structure, thereby influencing its interaction with target membranes.

Research on Drosophila melanogaster cecropins, which show high sequence similarity but vary at a few residues, has demonstrated that single amino acid changes can significantly impact the ability to inhibit bacterial growth. acs.org For example, a single amino acid change at position 24 in the hinge region was found to greatly impact antimicrobial activity against Providencia species, altering bacterial susceptibility up to 16-fold. acs.org This suggests a potent structure-function relationship at this position. acs.org Differences in bacterial specificity or activity can be observed even with small changes in amino acid sequence. acs.org

Studies involving designed mutant peptides with specific amino acid substitutions have aimed to improve antibacterial activity. For instance, a mutant of Bombyx mori cecropin A with substitutions (E9 to H, D17 to K, K33 to A) showed higher antibacterial activity, thermostability, and pH stability compared to ampicillin (B1664943), with no hemolytic activity. researchgate.net Another study designed a novel peptide (HEA-9) by hybridizing parts of Cecropin A and BMAP-27 and introducing an amino acid modification (changing the first lysine (B10760008) to glutamic acid) to enhance its properties. japsonline.com

Significance of C-Terminal Modifications

The C-terminus of Cecropin A is typically amidated in its naturally occurring form. This modification is significant for its biological activity. mdpi.comresearchgate.net Studies have shown that the C-terminal hydrophobic helix plays a crucial role in membrane disruption. scirp.orgnih.govscirp.org

Experimental evidence indicates that modifications at the C-terminus can drastically alter the peptide's antimicrobial spectrum. nih.govnih.gov For example, recombinant Cecropin A with a C-terminal homoserine, instead of the native amidation, exhibited significantly reduced activity against Gram-positive bacteria, while retaining activity against Gram-negative bacteria. nih.govnih.gov This highlights that the native C-terminal structure or modification is essential for broad-spectrum activity. nih.govnih.gov The presence of a C-terminal blocking group, such as amidation, is considered important for the full activity of cecropins. mdpi.com

Comparative Analysis of Different Cecropin Variants

The cecropin family includes several variants, such as Cecropin A, B, C, and D, isolated from various insect species. mdpi.comoup.comacs.orgembopress.org These variants share structural similarities, including the characteristic α-helical conformation and amphipathic nature, but they exhibit differences in their amino acid sequences, which can lead to variations in their antimicrobial activity and target specificity. mdpi.comscirp.orgacs.org

Comparative studies of different cecropin variants reveal insights into the influence of sequence variations on activity. For example, Drosophila melanogaster expresses several cecropins (CecA, CecB, CecC) with high sequence similarity but minor amino acid differences. acs.org Research indicates that these small changes can lead to differences in bacterial specificity or activity. acs.org In one study, CecB was found to be generally more effective at inhibiting the growth of tested Providencia species compared to CecA and CecC. acs.org

Comparisons between Cecropin A and other cecropin-like peptides, such as papiliocin (B1577089), also provide valuable information. Papiliocin, a 37-residue peptide, shares significant sequence homology with Cecropin A but exhibits slightly higher antibacterial activity. nih.gov This difference has been attributed, in part, to a higher cationicity in the N-terminal helix of papiliocin compared to Cecropin A. nih.gov

Mechanisms of Action of Cecropin a at the Molecular and Cellular Levels

Microbial Membrane Interaction and Disruption Models

The primary target of Cecropin (B1577577) A is the microbial cell membrane. The peptide's interaction with the membrane is a critical initial step in its antimicrobial activity, leading to various forms of membrane disruption cabidigitallibrary.orgnih.govnih.govnih.govmdpi.comasm.org. This interaction is largely influenced by the composition and properties of the microbial membrane, which differ significantly from those of mammalian cells, contributing to the peptide's selective toxicity scirp.orgkarger.com. Upon encountering the membrane, Cecropin A undergoes a conformational change, often adopting an alpha-helical structure, which is crucial for its membrane-penetrating capabilities cabidigitallibrary.orgmdpi.comcore.ac.ukacs.orgacs.org.

Electrostatic Interaction with Negatively Charged Membrane Lipids

A key initial step in the interaction of Cecropin A with microbial membranes is the electrostatic attraction between the positively charged peptide and the negatively charged components abundant in microbial membranes cabidigitallibrary.orgscirp.orgkarger.comacs.orgnih.govjmb.or.krmdpi.com. Bacterial membranes, particularly those of Gram-negative bacteria, contain anionic phospholipids (B1166683) like phosphatidylglycerol and cardiolipin, as well as lipopolysaccharides (LPS) in the outer membrane, which carry a net negative charge jmb.or.krfrontiersin.org. This contrasts with the zwitterionic nature of lipids in mammalian cell membranes, contributing to the selective binding of cecropins to microbial cells scirp.orgkarger.com. Molecular dynamics simulations and experimental studies support that electrostatic interactions play a major role in the initial association of the peptide with the membrane surface cabidigitallibrary.orgacs.orgnih.govcore.ac.uk.

"Carpet Model" Hypothesis of Membrane Permeabilization

One proposed mechanism for Cecropin A-induced membrane disruption is the "carpet model" cabidigitallibrary.orgnih.govmdpi.comasm.orgresearchgate.netopenaccessjournals.com. In this model, cecropin peptides accumulate on the surface of the microbial membrane, covering it in a carpet-like manner cabidigitallibrary.orgmdpi.comresearchgate.net. This accumulation is driven by electrostatic interactions with the negatively charged lipid head groups cabidigitallibrary.orgmdpi.com. At a critical concentration, the peptides are thought to disrupt the lipid bilayer in a detergent-like fashion, leading to the formation of micelles and membrane disintegration cabidigitallibrary.orgresearchgate.net. Studies using model membranes and bacterial cells have provided support for this model, suggesting that at high peptide concentrations, the carpet mechanism may be a dominant mode of action cabidigitallibrary.orgresearchgate.netopenaccessjournals.com.

Ion Channel Formation and Membrane Depolarization

Cecropin A is also known to form ion channels in microbial membranes, leading to membrane depolarization cabidigitallibrary.orgnih.govnih.govasm.orgscirp.orgresearchgate.netacs.orgresearchgate.net. The formation of these channels or pores allows for the leakage of ions and other essential intracellular components, disrupting the electrochemical gradient across the membrane and leading to cell death scirp.orgresearchgate.netfrontiersin.org. Studies using planar lipid bilayers have demonstrated the ability of Cecropin A to form discrete ion channels with varying conductance levels acs.orgresearchgate.net. This channel formation can result in rapid membrane depolarization, which has been observed in studies with Escherichia coli nih.govasm.org. The precise structure of these channels can vary, with models including barrel-stave and toroidal pores being proposed for antimicrobial peptides, although the toroidal pore model is often associated with cecropins where the peptides are associated with lipid head groups cabidigitallibrary.org.

Direct Interaction with Lipopolysaccharides (LPS) of Gram-Negative Bacteria

For Gram-negative bacteria, the interaction of Cecropin A with lipopolysaccharides (LPS) in the outer membrane is a crucial step jmb.or.krmdpi.comfrontiersin.orgresearchgate.netmdpi.com. LPS is a major component of the outer leaflet of the outer membrane and contributes significantly to the negative surface charge of Gram-negative bacteria frontiersin.org. Cecropins have a strong affinity for LPS, and this interaction is primarily electrostatic, involving the binding of the cationic peptide to the negatively charged phosphate (B84403) groups in the lipid A portion of LPS mdpi.comnih.govnih.gov. This interaction can lead to the displacement of divalent cations that stabilize the LPS layer, increasing the permeability of the outer membrane and allowing the peptide to reach the cytoplasmic membrane mdpi.comoup.com. Studies have shown that cecropins can disrupt the outer bacterial membrane by targeting lipid A researchgate.net.

Morphological Alterations of Microbial Cell Membranes and Walls

Cecropin A treatment can induce significant morphological alterations in microbial cells, affecting both the cell membrane and, in some cases, the cell wall nih.govnih.govcore.ac.ukoup.comfrontiersin.orgresearchgate.netplos.org. Electron microscopy studies have revealed changes such as increased cell surface roughness, shrinkage, aggregation, and dissolution of cells treated with cecropins nih.gov. Damage to the cell surface and leakage of intracellular content have also been observed frontiersin.org. These morphological changes are indicative of the disruptive effects of Cecropin A on the integrity of the microbial cell envelope frontiersin.orgplos.org. While the primary target is the membrane, effects on the cell wall, particularly in fungi like Candida albicans, have also been noted, including the cell wall becoming rough and nicked nih.govresearchgate.net.

Intracellular Target Modulation within Microbes

While membrane disruption is considered the primary mechanism of action for Cecropin A, some studies suggest that it may also have intracellular targets nih.govnih.govkarger.comfrontiersin.orgresearchgate.net. After permeabilizing the cell membrane, cecropins may enter the cytoplasm and interact with essential intracellular components frontiersin.org. Proposed intracellular targets include molecules involved in nucleic acid and protein synthesis karger.com. Additionally, Cecropin A has been shown to induce the production of excessive reactive oxygen species (ROS) and cause changes in mitochondrial membrane potential in Candida albicans, suggesting an impact on intracellular processes and organelles nih.govresearchgate.net. However, compared to the extensive evidence for membrane disruption, the understanding of Cecropin A's intracellular targets and their modulation is less detailed.

Nucleic Acid Binding and Degradation

Studies have indicated that cecropin A and related cecropins can interact with nucleic acids. For instance, Bombyx mori cecropin A (Bmcecropin A) has been shown to bind to and induce the degradation of DNA. frontiersin.org This interaction with genetic material can contribute to the antimicrobial efficacy. Furthermore, in the context of biofilm disruption, Cecropin A's multi-target mechanism involves interactions with both extracellular and intracellular nucleic acids. uni-freiburg.de The C-terminal region of related peptides, such as Cecropin P1, has been suggested to influence its DNA-binding capacity, highlighting the importance of specific peptide domains in this interaction. mims.com Antimicrobial peptides in general can interact with the genetic material of bacteria, inhibiting essential processes like DNA replication, transcription, and expression. fishersci.ie

Inhibition of DNA Replication

Beyond direct binding and degradation, cecropin A and its variants have been observed to inhibit DNA replication. Bmcecropin A, for example, has been shown to inhibit DNA replication through non-specific binding, as evidenced by DNA library polymerase chain reaction (PCR) results. frontiersin.org This inhibition of DNA synthesis is a critical mechanism by which the peptide can halt microbial proliferation. While the primary focus is on antimicrobial activity, studies on viral systems have also shown that cecropin can inhibit replication by suppressing viral gene expression, affecting elements like the HIV long terminal repeat (LTR) activity. researchgate.netcpu-bioinfor.org This suggests a broader capacity of cecropins to interfere with replication processes by interacting with genetic machinery or its regulation. The ability of AMPs to inhibit essential processes such as DNA replication underscores their potent effects on microbial viability. fishersci.ie

Induction of Reactive Oxygen Species (ROS)

Cecropin A can induce the generation of excessive reactive oxygen species (ROS) in target cells, contributing to cellular damage and death. This mechanism has been observed in various organisms, including the opportunistic fungal pathogen Candida albicans. bachem.comnih.gov In C. albicans, cecropin A treatment leads to decreased intracellular antioxidant capacity, which in turn induces oxidative stress through ROS generation. Similarly, increased ROS generation has been quantified following cecropin A exposure in human promyelocytic leukemia cells. The induction of ROS is a common mechanism among some antimicrobial peptides, leading to oxidative stress and cellular damage. Studies with a Cecropin-4 derived peptide (C18) also demonstrated that ROS generation plays an essential role in its activity against C. albicans, contributing to mitochondrial dysfunction. Increased ROS production was also associated with the inhibition of mature biofilm viability by a cecropin D-derived peptide.

Alterations in Mitochondrial Membrane Potential

Alterations in mitochondrial membrane potential (MMP) are another significant cellular effect of Cecropin A and related peptides. Cecropin treatment has been shown to cause changes in the mitochondrial membrane potential of Candida albicans. bachem.comnih.gov This includes observations of mitochondrial depolarization in cecropin A-treated C. albicans. In human cancer cells, cecropin A exposure has revealed a dissipation of the mitochondrial transmembrane potential (Deltapsi(m)). Changes in mitochondrial membrane permeability induced by antimicrobial peptides are linked to the induction of apoptosis, with a decrease in MMP considered an early event in this process. A hybrid peptide containing a portion of cecropin A (cecropin A–melittin) was found to pass through the inner mitochondrial membrane and disrupt its structure. The disruption of mitochondrial membrane potential, often accompanied by increased ROS, contributes to mitochondrial damage and ultimately cell death. nih.gov A Cecropin-4 derived peptide (C18) also triggered mitochondrial dysfunction and △Ψm collapse in C. albicans, driven by ROS generation and calcium accumulation.

Modulation of Microbial Resistance Mechanisms

Cecropin A plays a role in overcoming microbial resistance, a critical challenge in treating infections. Its ability to interfere with bacterial defense strategies contributes to its effectiveness.

Inhibition of Efflux Pump Activity

One significant mechanism by which Cecropin A modulates microbial resistance is through the inhibition of efflux pump activity. Efflux pumps are bacterial membrane proteins that actively transport antimicrobial compounds out of the cell, thereby reducing their intracellular concentration and rendering them less effective. Cecropin A has been shown to inhibit efflux pump activity in uropathogenic Escherichia coli (UPEC). uni-freiburg.de This inhibition, alongside other mechanisms, contributes to the disruption of bacterial resistance and enhances the peptide's ability to clear infections. Interfering with efflux pumps is a known strategy for antimicrobial peptides to improve the efficacy of treatments and reduce the likelihood of resistance development.

Biofilm Disruption Mechanisms

Bacterial biofilms are structured communities of bacteria encased in a self-produced extracellular matrix, which provide increased resistance to antimicrobial agents. Cecropin A is effective in disrupting these protective structures. uni-freiburg.de

Cecropin A can destroy both planktonic (free-swimming) and sessile (biofilm-dwelling) forms of bacteria, including uropathogenic E. coli. uni-freiburg.de Its mechanism of biofilm disruption is multi-targeted. It involves the permeabilization of the outer membrane, which allows the peptide to reach its intracellular targets. uni-freiburg.de Biofilm disruption is then triggered by mechanisms including the inhibition of efflux pump activity and interactions with both extracellular and intracellular nucleic acids, which are key components of the biofilm matrix and bacterial cells, respectively. uni-freiburg.de The ability of AMPs to disrupt the biofilm matrix or inhibit its formation exposes the embedded bacteria and can enhance the effectiveness of other antimicrobial agents. Studies with a Cecropin A-Melittin hybrid peptide (BP100) and its analogs have demonstrated significant antibiofilm activity against multidrug-resistant Pseudomonas aeruginosa. Related peptides, such as a cecropin D-derived peptide, have also shown activity against Candida albicans biofilms.

Eradication of Pre-formed Biofilms

Eradicating established biofilms is challenging due to the protective extracellular matrix (ECM) and the presence of resistant persister cells within the biofilm structure. researchgate.netresearchgate.net Cecropin-A has demonstrated the ability to disrupt pre-formed biofilms through several mechanisms. Studies on uropathogenic Escherichia coli (UPEC) biofilms have shown that this compound can destroy both planktonic (free-floating) and sessile (biofilm-associated) cells. wikipedia.orgresearchgate.net

One key mechanism involves the permeabilization of the bacterial outer membrane, which can enhance the penetration of other antimicrobial agents if used in combination. researchgate.netresearchgate.net Furthermore, this compound's multi-target activity extends to inhibiting efflux pump activity, which bacteria use to expel antimicrobial compounds. researchgate.net By interfering with efflux pumps, this compound can lead to the accumulation of toxic substances within the bacterial cells in the biofilm. researchgate.net

This compound has also been shown to interact with extracellular and intracellular nucleic acids. researchgate.net In the context of biofilms, extracellular DNA (eDNA) is a critical component of the ECM, contributing to its structural integrity. frontiersin.org Disrupting interactions with eDNA can therefore contribute to the disaggregation of the biofilm matrix. mdpi.comfrontiersin.org

Research findings illustrate the efficacy of this compound and its analogs in eradicating biofilms. For instance, studies on tryptophan-substituted peptides derived from a Cecropin A-melittin hybrid peptide (BP100) demonstrated superior efficacy in eradicating preformed biofilms of multidrug-resistant Pseudomonas aeruginosa (MDRPA). mdpi.comnih.gov The minimal biofilm eradication concentration (MBEC) is a measure used to quantify the concentration of an agent required to eradicate a pre-formed biofilm. mdpi.com

Peptide (Derived from Cecropin A)Target PathogenMBEC (µM)Source
HEA-9MDR E. coli100 japsonline.com
HEA-9MDR S. aureus25 japsonline.com
C18 (Cecropin 4 derived)Candida albicans512 (MBEC50) nih.gov
BP100 analogsMDR Pseudomonas aeruginosaVaried mdpi.com

Note: MBEC50 indicates the concentration required for 50% eradication.

Prevention of Biofilm Formation

Beyond eradicating existing biofilms, this compound can also prevent their initial formation. Biofilm formation is a complex process involving bacterial adhesion to surfaces and the subsequent development of a structured community embedded in an ECM. researchgate.netnih.gov this compound can interfere with these initial stages.

The ability of this compound to permeabilize bacterial membranes and exert bactericidal effects on planktonic cells reduces the number of bacteria available to attach to surfaces and initiate biofilm development. researchgate.netmdpi.comjapsonline.com Furthermore, some studies suggest that AMPs, including this compound derivatives, can inhibit bacterial cell adhesion to surfaces and interact with the components of the extracellular matrix that are crucial for biofilm formation. mdpi.com

Interference with bacterial signaling pathways, such as quorum sensing, which regulates biofilm development in many bacterial species, is another potential mechanism by which anti-biofilm agents, including some peptides, can act. nih.gov While the direct impact of native this compound on quorum sensing is an area of ongoing research, the multi-target nature of AMPs suggests potential interactions with various cellular processes involved in biofilm formation.

Studies evaluating the minimal biofilm inhibitory concentration (MBIC) quantify the lowest concentration of a substance that inhibits visible biofilm formation. mdpi.com Research on this compound derived peptides has shown promising MBIC values against various pathogens.

Peptide (Derived from Cecropin A)Target PathogenMBIC (µM)Source
C18 (Cecropin 4 derived)Candida albicans32 (MBIC80) nih.gov
BP100 analogsMDR Pseudomonas aeruginosaVaried mdpi.com

Note: MBIC80 indicates the concentration required for 80% inhibition.

Broad Spectrum Biological Activities of Cecropin a

Antimicrobial Efficacy Spectrum

Cecropin (B1577577) A is known for its potent antimicrobial effects, targeting a diverse array of pathogens. Its mechanism of action, primarily membrane disruption, contributes to its broad activity and potentially lower likelihood of resistance development compared to conventional antibiotics lifescienceproduction.co.ukmdpi.comnih.gov.

Antibacterial Activity against Gram-Negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa, Acinetobacter baumannii, Salmonella enterica)

Cecropin A is particularly effective against Gram-negative bacteria lifescienceproduction.co.ukmdpi.comjapsonline.comoup.com. Studies have shown its activity against a panel of Gram-negative pathogens, including Escherichia coli, Pseudomonas aeruginosa, Acinetobacter baumannii, and Salmonella enterica mdpi.comanimbiosci.orgnih.govnih.govnih.govresearchgate.netresearchgate.netophrp.org. For instance, recombinant CecropinA-AGP-WR6, a cecropin-like peptide, showed strong antimicrobial activities against Gram-negative bacteria such as E. coli ATCC 25922 and P. aeruginosa ATCC 27853 with MIC values of 4 µg/mL mdpi.com. BR003-cecropin A, isolated from Aedes aegypti, also demonstrated activity against E. coli and P. aeruginosa nih.gov. A cecropin A-fused endolysin (CecA::ST01) exhibited increased bactericidal activity against Gram-negative pathogens including P. aeruginosa, Klebsiella pneumoniae, Acinetobacter baumannii, Escherichia coli, and Enterobacter cloacae, with A. baumannii being the most affected target nih.gov. Another study indicated that peptide concentrations of 4 or 8 mg/L of cecropin-like peptides inhibited 90% of clinical MDR isolates of Escherichia coli, Enterobacter cloacae, Acinetobacter baumannii, and Salmonella enterica isolates tested researchgate.net. Cecropin A has been shown to improve the antibacterial activity of hen egg white lysozyme (B549824) against Salmonella enterica serovars researchgate.net.

Bacterium SpeciesCecropin/DerivativeMIC (µg/mL)Reference
Escherichia coli ATCC 25922rKR12AGPWR64 mdpi.com
Pseudomonas aeruginosa ATCC 27853rKR12AGPWR64 mdpi.com
Acinetobacter baumannii BCRC 14B0100rKR12AGPWR61 mdpi.com
Escherichia coliBR003-cecropin A<5 nih.gov
Pseudomonas aeruginosaBR003-cecropin A<5 nih.gov
Acinetobacter baumannii ATCC 17978CecA::ST010.25 µM nih.gov
Acinetobacter baumannii CCARM 12026CecA::ST010.5 µM nih.gov

Antibacterial Activity against Gram-Positive Bacteria

While generally more potent against Gram-negative bacteria, Cecropin A also exhibits activity against some Gram-positive bacteria lifescienceproduction.co.ukmdpi.comoup.com. Recombinant CecropinA-AGP-WR6 showed strong antimicrobial activity against Staphylococcus aureus ATCC 25923 with an MIC value of 2 µg/mL mdpi.com. However, some studies suggest that Cecropin A might be less effective against S. aureus compared to Gram-negative bacteria japsonline.com. The activity against Gram-positive bacteria can be influenced by modifications to the peptide, such as the C-terminus asm.org. Protoplasts of Staphylococcus aureus and Staphylococcus epidermidis were found to be resistant to cecropin B, suggesting differences in the susceptibility of Gram-positive cytoplasmic membranes oup.com.

Bacterium SpeciesCecropin/DerivativeMIC (µg/mL)Reference
Staphylococcus aureus ATCC 25923rKR12AGPWR62 mdpi.com

Potency against Multi-Drug Resistant (MDR) Strains

A significant area of research focuses on Cecropin A's activity against multi-drug resistant (MDR) bacterial strains lifescienceproduction.co.ukscielo.brsci-hub.senih.govnih.gov. Cecropin A and its derivatives have shown robust activity against Gram-negative bacteria, including MDR strains nih.gov. Engineered cecropin A-fused endolysins have demonstrated increased bactericidal activity against MDR Acinetobacter baumannii clinical isolates nih.govfrontiersin.org. For instance, a cecropin A-fused endolysin was effective against A. baumannii strains resistant to multiple drugs, including carbapenem (B1253116) nih.gov. Studies on cecropin A-melittin hybrid peptides have also shown potent activity against colistin-resistant clinical isolates of A. baumannii oup.com. Peptide concentrations of 4 or 8 mg/L of cecropin-like peptides were effective against MDR isolates of Escherichia coli, Enterobacter cloacae, Acinetobacter baumannii, and Salmonella enterica researchgate.net.

Antifungal Activity against Pathogenic Yeasts and Molds (e.g., Candida albicans, Aspergillus spp., Fusarium spp.)

Cecropin A also exhibits antifungal activity against pathogenic yeasts and molds mdpi.comnih.govmalariaworld.orgnih.govnih.gov. It has been shown to be active against Candida albicans, an opportunistic pathogen mdpi.comresearchgate.net. Studies have explored the fungicidal properties of Cecropin A against Aspergillus spp. and Fusarium spp. nih.govnih.gov. Cecropin A achieved complete lethality for germinating conidia of Aspergillus spp. at ≤ 25 µM and total lethality for both nongerminated and germinating conidia of Fusarium spp. at 1.5 µM nih.govnih.gov. The minimal inhibitory concentration (MIC) and minimal fungicidal concentration (MFC) of Cecropin against Candida albicans were reported as 0.9 μg/mL and 1.8 μg/mL, respectively researchgate.net.

Fungal SpeciesCecropin/ConcentrationEffectReference
Aspergillus spp. (germinating conidia)Cecropin A ≤ 25 µMComplete lethality nih.govnih.gov
Fusarium spp. (nongerminated and germinating conidia)Cecropin A 1.5 µMTotal lethality nih.govnih.gov
Candida albicansCecropin A 0.9 µg/mLMIC researchgate.net
Candida albicansCecropin A 1.8 µg/mLMFC researchgate.net

Antiviral Activities (e.g., virus-cell fusion inhibition for hybrid peptides)

Research indicates that Cecropin A and its derivatives can possess antiviral activities frontiersin.orgmdpi.comnih.gov. Synthetic hybrid peptides, such as cecropin A (1-8)-magainin 2 (1-12), have exhibited potent antiviral activity, mainly by inhibiting virus-host cell fusion mdpi.comscielo.brsci-hub.senih.gov. The hydrophobicity and α-helical content of these hybrid peptides play a role in their antiviral mechanisms scielo.brsci-hub.senih.gov. Hyalophora cecropia Cecropin A has been shown to suppress the replication of human immunodeficiency virus 1 (HIV) by inhibiting viral gene expression mdpi.com. Cecropin A has also been reported to effectively inhibit the multiplication of the Junin virus (JV), suggesting its potential as an antiviral therapy candidate conicet.gov.ar.

Antiparasitic Activities (e.g., anti-malarial, general)

Cecropins have demonstrated antiparasitic activities, including against malaria parasites nih.govmalariaworld.orgfrontiersin.orgcore.ac.ukplos.orgasm.org. Cecropins A and B have shown activity against different stages of Plasmodium species, the malaria parasite frontiersin.orgasm.org. For example, Cecropin B prevented the normal development of oocysts from Plasmodium species in Anopheles gambiae mosquitoes frontiersin.orgasm.org. A novel Anopheles gambiae cecropin D (CecD) exhibited potent activity against Plasmodium falciparum sporozoites nih.govplos.org. Hybrid peptides, such as cecropin A(1-13)-melittin(1-13), have also shown improved antimalarial activity compared to parental peptides like cecropin A and magainin 2 core.ac.uk. Synthetic cecropins like SB-37 and Shiva-1 have demonstrated the ability to kill trypomastigote forms of Trypanosoma cruzi, a parasite causing Chagas disease frontiersin.org.

Anticancer / Antitumor Activities (in vitro and animal model studies)

Cecropin A has demonstrated notable anticancer and antitumor effects in various in vitro and animal model studies. These effects are primarily attributed to its ability to target and disrupt cancer cell membranes. nih.govscirp.org

Cytotoxic Effects on various Cancer Cell Lines (e.g., leukemia, lymphoma, colon carcinoma, breast adenocarcinoma, mesothelioma)

Studies have shown that Cecropin A exhibits cytotoxic effects on a range of cancer cell lines. Its tumoricidal activity has been observed against mammalian leukemia, lymphoma, and colon carcinoma cell lines. nih.gov Additionally, research indicates its effectiveness against breast adenocarcinoma (MDA-MB-231) and human mesothelioma (M14K) cell lines. scirp.orgscirp.orgresearchgate.net The cytotoxic potential of Cecropin A can be dependent on its concentration and the specific type of tumor cell line. scirp.orgscirp.org For instance, MDA-MB-231 breast adenocarcinoma cells were found to be more sensitive to Cecropin A than M14K human mesothelioma cells. scirp.orgscirp.org

The cytotoxic effects are often quantified by measuring cell viability and lactate (B86563) dehydrogenase (LDH) release. nih.govscirp.org A decrease in cell viability and an increase in LDH release indicate cell membrane damage and cell death induced by Cecropin A. nih.govscirp.org

Cell Line Type Observed Effect Reference
Leukemia Mammalian Tumoricidal activity nih.gov
Lymphoma Mammalian Tumoricidal activity nih.gov
Colon Carcinoma Mammalian Tumoricidal activity nih.gov
MDA-MB-231 Breast Adenocarcinoma Cytotoxic effects scirp.orgscirp.orgresearchgate.net
M14K Human Mesothelioma Cytotoxic effects scirp.orgscirp.orgresearchgate.net
HL-60 Promyelocytic Leukemia Induces apoptosis nih.govmdpi.comresearchgate.net
Bladder Cancer Cell Lines Human Cytotoxic and antiproliferative efficacy nih.govresearchgate.net

In addition to in vitro studies, some research has explored the effects of cecropins in animal models. For example, Cecropin B has been reported to improve survival in mice with ascitic colon adenocarcinomas. nih.govresearchgate.net Transfection of human bladder cancer cells with cecropin genes has also been shown to reduce their tumorigenicity in nude mouse models. nih.govresearchgate.net

Induced Cell Death Mechanisms (e.g., caspase-independent pathways)

Cecropin A can induce cell death in cancer cells through various mechanisms. One notable mechanism is the induction of apoptosis. nih.govmdpi.comspandidos-publications.comspandidos-publications.com Studies on human promyelocytic leukemia cells (HL-60) have indicated that Cecropin A can induce apoptosis. nih.govmdpi.comresearchgate.netspandidos-publications.com This process can be characterized by a dose-dependent loss of cell viability, DNA fragmentation, and phosphatidylserine (B164497) externalization. nih.govmdpi.com

Interestingly, research suggests that Cecropin A can induce apoptosis through signaling mechanisms that are mediated by reactive oxygen species (ROS) and mitochondria, but independently of caspase activation in certain cell lines like HL-60. nih.govresearchgate.netspandidos-publications.comspandidos-publications.com While caspase-3 activity might show an increase at certain concentrations, the activity of initiator caspases like caspase-8 and -9 may be irrelevant in Cecropin A-induced apoptosis in these cells. nih.gov This suggests the involvement of caspase-independent pathways in some cases of Cecropin A-mediated cell death. nih.govresearchgate.net

Cecropins are known to form amphipathic alpha-helices that allow them to target and interact with cell membranes. nih.govscirp.orgacs.org This interaction can lead to the formation of ion-permeable channels, causing cell depolarization and ultimately irreversible cytolysis. nih.govscirp.org This membrane disruption is considered a primary mechanism of action for cecropins against target cells. nih.govscirp.orgplos.org

Immunomodulatory and Anti-inflammatory Effects

Beyond its direct cytotoxic effects on cancer cells, Cecropin A also exhibits significant immunomodulatory and anti-inflammatory properties. nih.govnih.govresearchgate.netinfectiouscongress.comfrontiersin.orgfrontiersin.org These effects contribute to its potential as a therapeutic agent, particularly in modulating host immune responses. nih.govnih.govresearchgate.netinfectiouscongress.comfrontiersin.org

Modulation of Cytokine Production (e.g., IL-6, IL-8, IFN-γ, IL-10, TGF-β1, TNF-α, IL-1β, MIP-1, MIP-2)

Cecropin A has been shown to influence the production of various cytokines, which are key mediators of inflammation and immune responses. Studies have demonstrated that Cecropin A can decrease the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Interferon-gamma (IFN-γ). nih.govnih.govresearchgate.netfrontiersin.orgresearchgate.net

Furthermore, Cecropin A can also diminish the levels of anti-inflammatory cytokines like Interleukin-10 (IL-10) and Transforming Growth Factor-beta 1 (TGF-β1). nih.govnih.govresearchgate.netfrontiersin.orgresearchgate.net This multifaceted influence on both pro- and anti-inflammatory cytokines suggests a complex immunomodulatory role rather than a purely anti-inflammatory one. nih.govnih.govresearchgate.netfrontiersin.org

Research using chicken primary hepatocyte–non-parenchymal cell co-cultures has investigated the effects of Cecropin A on cytokine levels in inflammatory conditions induced by polyinosinic-polycytidylic acid (Poly I:C). nih.govnih.govresearchgate.netinfectiouscongress.comfrontiersin.org These studies measured cytokine concentrations using techniques like ELISA and Luminex xMAP technology. nih.govnih.govresearchgate.netinfectiouscongress.com

Cecropin A has also been reported to downregulate the mRNA expression of inflammatory factors such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). nih.gov Additionally, it can inhibit the expression of cytokines like TNF-α, IL-1β, and MIP-2. nih.gov Some studies also suggest that cecropin family members can reduce plasma levels of TNF-α, endotoxins, and cytokines responsible for septic shock. plos.org

Cytokine Effect of Cecropin A Context/Cell Type Reference
IL-6 Decreased production Chicken hepatic cells, LPS-induced nih.govnih.govresearchgate.netfrontiersin.orgresearchgate.netnih.gov
IL-8 Decreased production Chicken hepatic cells, LPS-induced nih.govnih.govresearchgate.netfrontiersin.orgresearchgate.netnih.gov
IFN-γ Decreased production Chicken hepatic cells nih.govnih.govresearchgate.netfrontiersin.orgresearchgate.net
IL-10 Diminished levels Chicken hepatic cells nih.govnih.govresearchgate.netfrontiersin.orgresearchgate.net
TGF-β1 Diminished levels Chicken hepatic cells nih.govnih.govresearchgate.netfrontiersin.orgresearchgate.net
TNF-α Downregulated expression LPS-treated cells nih.govnih.gov
IL-1β Downregulated expression LPS-treated cells nih.gov
MIP-2 Inhibited expression Not specified nih.gov

Influence on Host Inflammatory Response Homeostasis

Cecropin A appears to play a role in influencing host inflammatory response homeostasis. nih.govnih.govresearchgate.netfrontiersin.org Its ability to modulate the production of both pro- and anti-inflammatory cytokines suggests a role in maintaining a balanced inflammatory state, particularly in response to immune challenges. nih.govnih.govresearchgate.netfrontiersin.org

Studies in chicken hepatic cell cultures suggest that Cecropin A might help maintain hepatic inflammatory homeostasis in conditions of induced inflammation. nih.govnih.govresearchgate.netfrontiersin.org This indicates that its immunomodulatory effects are not simply suppressive but contribute to a regulated immune response. nih.govnih.govresearchgate.netfrontiersin.org

Regulation of Intracellular Signaling Pathways (e.g., ERK, JNK, p38 MAPK, COX-2 expression)

Cecropin A has been shown to regulate intracellular signaling pathways involved in inflammation and cellular responses. Research indicates that Cecropin A can inhibit the JNK and p38-MAPK signaling pathways. nih.gov These pathways are known to play important roles in the regulation of inflammatory responses and apoptosis. nih.govfrontiersin.orgjmb.or.kraai.org

Furthermore, Cecropin A has been observed to suppress the expression of COX-2 (cyclooxygenase-2). nih.gov COX-2 is an enzyme that plays a key role in the production of prostaglandins, which are mediators of inflammation. jmb.or.kr

Studies on porcine intestinal epithelial cells have shown that Cecropin A can downregulate the MEK/ERK pathway. nih.gov The ERK pathway is involved in various cellular processes, including proliferation, differentiation, migration, and apoptosis, and its activation can be linked to inflammatory responses. nih.govfrontiersin.orgmdpi.com By influencing these signaling pathways, Cecropin A can modulate downstream cellular events related to inflammation and cell fate. nih.govnih.gov

Signaling Pathway/Molecule Effect of Cecropin A Context/Cell Type Reference
JNK MAPK Inhibition LPS-treated cells nih.gov
p38 MAPK Inhibition LPS-treated cells nih.gov
COX-2 expression Suppression/Inhibition LPS-treated cells nih.govjmb.or.kr
MEK/ERK pathway Downregulation Porcine intestinal epithelial cells nih.gov

Impact on Gut Microbiota Composition and Function in Animal Models

Research in animal models has demonstrated that Cecropin A can significantly impact the composition and function of the gut microbiota. Studies in C57BL/6 mice with DSS-induced inflammatory bowel disease (IBD) showed that Cecropin A treatment modulated the intestinal flora researchgate.netnih.gov. Both Cecropin A and the antibiotic gentamicin (B1671437) were found to decrease the abundance of bacteria belonging to the Bacteroidaceae and Enterobacteriaceae families, which are often enriched in IBD researchgate.netnih.gov. However, Cecropin A exhibited a selective enrichment of Lactobacillus, a beneficial gut bacterium, which was not observed with gentamicin treatment nih.govnih.gov. Gentamicin, in contrast, showed a selective effect on Desulfovibrionaceae and Ruminococcaceae nih.gov. This suggests that Cecropin A may alleviate IBD by reducing harmful microflora while specifically enhancing beneficial gut microflora, indicating a different mechanism of action compared to conventional antibiotics nih.govnih.gov.

Studies in weaned piglets have also indicated that dietary supplementation with cecropin AD can alleviate diarrhea caused by enterotoxin-producing E. coli researchgate.net. This effect is linked to the ability of cecropin AD to reduce populations of harmful bacteria like Escherichia coli while increasing the presence of beneficial Lactobacilli frontiersin.orgresearchgate.net. Furthermore, cecropin AD has been shown to impact intestinal morphology, altering intestinal villi height and crypt depth, which promotes the growth of intestinal villi essential for nutrient absorption frontiersin.orgresearchgate.net.

In common carp (B13450389) (Cyprinus carpio), both nisin and cecropin were found to alter the composition of the gut microbiome, although their specific effects differed researchgate.netnih.gov. These findings highlight that different AMPs can have distinct impacts on the gut microbial community structure nih.gov.

The modulation of gut microbiota by cecropin A and its variants in these animal models suggests a role in improving intestinal health and alleviating inflammatory conditions frontiersin.orgresearchgate.netnih.govresearchgate.net.

Here is a summary of observed changes in gut microbiota composition in animal models treated with Cecropin A:

Animal ModelConditionCecropin A Effect on Gut MicrobiotaRelevant Study
C57BL/6 MiceDSS-induced IBDDecreased Bacteroidaceae and Enterobacteriaceae; Increased Lactobacillus nih.govnih.gov
Weaned PigletsE. coli diarrheaReduced harmful bacteria (e.g., Escherichia coli); Increased beneficial Lactobacilli frontiersin.orgresearchgate.net
Growing Male MinksGeneral Intestinal HealthReduced Escherichia-Shigella and Mycoplasma; Decreased Peptostreptococcaceae populations researchgate.net
Common CarpGeneral Gut MicrobiomeAltered composition of the gut microbiome (specific changes varied) researchgate.netnih.gov

Antioxidant Activities

The antioxidant activities of Cecropin A have also been investigated, although findings can vary depending on the experimental context. Some studies suggest that cecropins and cecropin-like peptides possess antioxidant properties nih.gov. For instance, constitutive expression of antimicrobial peptide cecropin A genes in rice has been shown to enhance antimicrobial and antioxidant protection by increasing the expression of intrinsic plant genes tandfonline.com.

However, other research presents a more complex picture. A study investigating the effects of Cecropin A on redox homeostasis in chicken hepatic cells observed that a low dose of solely applied Cecropin A enhanced the level of extracellular H₂O₂, and a high dose contributed to oxidative stress in inflammatory conditions nih.gov. While Cecropin A did not increase malondialdehyde (MDA) levels (a marker of lipid peroxidation) when applied alone, it did elevate MDA in the presence of a pro-inflammatory agent, potentially due to uncharacterized oxidative events nih.gov. These results contrast with previously reported antioxidant activity of other cecropins nih.govresearchgate.net. It has been noted that some cecropins and cecropin-like peptides have contributed to oxidative stress as part of a host defense response, which could have detrimental impacts on host cells nih.gov.

Despite some contrasting findings, the potential for cecropin A to influence oxidative conditions exists and warrants further investigation to fully understand its role in redox homeostasis nih.gov.

Here is a summary of findings related to the antioxidant activities of Cecropin A:

Model SystemContextObserved EffectRelevant Study
Rice (Transgenic)Constitutive expression of cecropin AEnhanced antioxidant protection tandfonline.com
Chicken Hepatic CellsIn vitro, ± Pro-inflammatory agentEnhanced extracellular H₂O₂ (low dose); Contributed to oxidative stress in inflammatory conditions (high dose) nih.gov
Human Dermal Fibroblasts*Oxidative stress (UVB, H₂O₂)Enhanced protective effects against oxidative damage (as a fusion protein with sericin) researchgate.net

*Note: The study on human dermal fibroblasts specifically examined a sericin-cecropin B fusion protein, which showed enhanced antioxidant properties compared to sericin alone researchgate.net. While this involves Cecropin B, it suggests the potential for cecropin peptides to contribute to antioxidant effects in certain contexts, particularly in combination with other molecules researchgate.net.

Engineering and Rational Design of Cecropin A Derived Peptides

De Novo Peptide Design and Analogue Synthesis

De novo peptide design involves creating entirely new peptide sequences that mimic the desired characteristics of natural AMPs, such as amphipathicity and cationicity, without directly using a natural template sequence. researchgate.netbiorxiv.org Analogue synthesis, on the other hand, involves modifying the sequence of a known peptide, like Cecropin (B1577577) A, through amino acid substitutions, additions, or deletions to alter its properties. sci-hub.semdpi.com

Rational design and analogue synthesis of Cecropin A have focused on understanding the relationship between its structure and activity (Structure-Activity Relationship or SAR). mdpi.com By analyzing the amino acid sequence and secondary structure of Cecropin A, researchers can design mutant peptides with enhanced characteristics. For instance, introducing positively charged amino acids into the N-terminal and hydrophobic amino acids into the C-terminal has been a strategy to increase antimicrobial activity. sci-hub.se Studies have shown that modifying specific amino acid positions can significantly impact activity and selectivity. For example, a novel peptide named PEW300 was designed with three mutations to the parental Cecropin A, resulting in increased positive charge and hydrophobicity. sci-hub.se This engineered peptide exhibited enhanced antibacterial activity against various Gram-positive and Gram-negative bacteria compared to the parental Cecropin A, with a four- to sevenfold increase in activity. sci-hub.se

Hybrid Peptide Strategies for Enhanced or Modified Activities (e.g., Cecropin A-Melittin, Cecropin A-Magainin 2)

Hybrid peptide strategies involve combining functional segments from two or more different AMPs to create a new peptide with potentially synergistic or modified activities. researchgate.netresearchgate.net This approach aims to leverage the desirable properties of each parent peptide while mitigating their limitations. japsonline.com

Hybrid peptides based on Cecropin A and Melittin (B549807), or Cecropin A and Magainin 2, are well-documented examples. researchgate.netjmb.or.kr Melittin, from honeybee venom, is known for its potent lytic activity but also high hemolytic activity against mammalian cells. jmb.or.krcenmed.comdergipark.org.tr Magainin 2, isolated from the African clawed frog, exhibits broad-spectrum antibiotic activity with lower hemolytic effects compared to Melittin. jmb.or.krnih.govuni.lunih.gov

Hybridizing the N-terminal region of Cecropin A with segments of Melittin or Magainin 2 has been explored to create peptides with enhanced antibacterial or antifungal activity and reduced toxicity. researchgate.netjmb.or.krnih.gov For instance, hybrid peptides composed of Cecropin A(1-8) and Magainin 2(1-12) (CA-MA) have been designed and synthesized. jmb.or.krnih.gov Studies on these hybrids and their analogues with amino acid substitutions have investigated the relationship between their structure, antifungal, and hemolytic activities. jmb.or.kr Research indicates that the hydrophobic property at certain positions in these hybrid peptides is more correlated to hemolytic activity than to antifungal activity. jmb.or.kr Substituting specific amino acids, such as replacing Ser with Leu at position 16 in CA-MA, has resulted in a notable increase in antimicrobial activity without a significant change in hemolytic activity. nih.gov

Another example is the design of "triple hybrid" peptides combining fragments from Cecropin A, Melittin, and other AMPs like LL-37. researchgate.netoup.com These triple hybrids have shown significantly enhanced bactericidal effects against a range of Gram-positive and Gram-negative bacteria and reduced hemolytic activity. researchgate.net A designer peptide named K11, a hybrid of Cecropin A1, Melittin, and Magainin 2, demonstrated high cationic nature and antimicrobial activity against both Gram-positive and Gram-negative bacteria, along with a high therapeutic index and minimum eukaryotic cell toxicity. oup.com

Data on the activity of hybrid peptides often involves determining Minimum Inhibitory Concentrations (MICs) against various bacterial strains and evaluating hemolytic activity against mammalian erythrocytes.

Strategies for Enhanced Peptide Stability and Efficacy (e.g., thermostability, pH stability, salt resistance)

Natural AMPs can be susceptible to degradation by proteases and may lose activity under varying environmental conditions such as temperature, pH, and high salt concentrations. mdpi.comsci-hub.se Strategies to enhance peptide stability and efficacy include modifications to the peptide sequence or structure.

Studies on engineered Cecropin A-derived peptides have investigated their stability across different pH levels and temperatures. For example, the engineered peptide PEW300, derived from Cecropin A, showed good stability in neutral and alkaline solutions and was thermally stable even at up to 100 °C. sci-hub.se It also demonstrated resistance to various proteinases and showed no loss of antibacterial activity after incubation with human serum. sci-hub.se

Salt resistance is another critical factor for the efficacy of AMPs, as physiological salt concentrations can diminish the activity of some peptides. mdpi.com Strategies to enhance salt resistance in Cecropin-like peptides have been explored, such as linking helical AMPs with a hinge region. mdpi.com Some designed peptides have shown enhanced antimicrobial activities even in high salt conditions (e.g., NaCl ~300 mM). mdpi.com These enhanced activities in the presence of salt may be related to the peptide's hydrophobicity, membrane-permeability, and α-helical content. mdpi.com

Research on Cecropin B isoforms has also highlighted the importance of amino acid variations for stability. An isoform called CecB Q53 showed high stability to pH and temperature variations and tolerance to high salt concentrations. researchgate.net

Data tables presenting the stability of Cecropin A derivatives under different conditions (e.g., residual activity after incubation at various temperatures, pH values, or salt concentrations) are commonly used to illustrate enhanced stability.

Fusion Protein Constructs for Modified Functionality

Expressing antimicrobial peptides, including Cecropin A, as fusion proteins is a strategy used to improve their production, purification, and sometimes to confer modified functionality or target delivery. nih.govacs.orgplos.org Fusion tags can enhance the solubility and stability of the expressed peptide and facilitate purification using affinity chromatography. acs.org

Various fusion partners have been explored for the expression of Cecropin A and its derivatives in host systems like Escherichia coli. nih.govacs.org Examples include fusion with tags like six-histidine (His-tag) for purification or with proteins like SUMO (Small Ubiquitin-related Modifier) or Calmodulin (CaM) and Thioredoxin (Trx). nih.govacs.orgfrontiersin.org Fusion to SUMO tag, with an appropriate linker, has been shown to improve expression levels and solubility of Cecropin B. nih.govnih.gov Cleavage of the fusion tag after purification is often necessary to obtain the mature, active peptide. nih.gov

Fusion protein strategies can also be used to target the delivery of AMPs or combine their activity with other proteins. For instance, Cecropin A has been fused to lysin, an enzyme that degrades bacterial cell walls, to enhance the antibacterial properties of lysin against multidrug-resistant bacteria. frontiersin.orgfrontiersin.org This engineered fusion protein showed increased bactericidal activity compared to the native lysin. frontiersin.org

The expression of Cecropin A as an oleosin fusion protein in rice seeds is another example, demonstrating the potential for producing AMPs in plants, which can offer advantages in terms of scalability and cost. plos.org This approach involved constructing a chimeric gene encoding the rice oleosin and Cecropin A, linked by a cleavage site. plos.org The fusion protein was found to localize in oil bodies within the rice seeds. plos.org

Compound Names and PubChem CIDs:

Compound NamePubChem CID
Cecropin A16132345 nih.gov
Cecropin A (1-33)16131063 nih.gov
Melittin16133648 dergipark.org.tr
Melittin16129627 researchgate.net
Magainin 216130189 nih.govuni.lunih.gov
Cecropin A (1-7)-Melittin A (2-9) amide9833894 nih.govnih.gov
Cecropin B16130488 uni.lu
OleosinInformation not found in search results
LysinInformation not found in search results
SUMO (Small Ubiquitin-related Modifier)Information not found in search results
Calmodulin (CaM)Information not found in search results
Thioredoxin (Trx)Information not found in search results
LL-37Information not found in search results
BMAP-27Information not found in search results
OP-145Information not found in search results
Hylin-Pul3Information not found in search results
EndolysinInformation not found in search results
PEW300Information not found in search results
K11Information not found in search results
KR12AGPWR6Information not found in search results
CecB Q53Information not found in search results
CecB E53Information not found in search results
CA(1-8)-MA(1-12)Information not found in search results
CA(1-8)-ME(1-12)Information not found in search results

Data Tables:

While specific quantitative data tables for each type of engineering strategy were not consistently available across the search results in a format suitable for direct extraction into a table, the text provides examples of research findings that could be represented in tables in a dedicated study. For instance, a table could compare the MIC values of Cecropin A and its engineered analogues (like PEW300) against different bacterial strains sci-hub.se. Another table could present the stability of engineered peptides (like PEW300 or CecB Q53) under varying temperature, pH, and salt conditions, showing residual activity percentages researchgate.netsci-hub.sefrontiersin.org. For hybrid peptides, a table could compare the antimicrobial and hemolytic activities of parent peptides (Cecropin A, Melittin, Magainin 2) and their hybrids (e.g., CA-MA, K11) researchgate.netjmb.or.krnih.govoup.com.

Example of potential data representation based on search results:

Table 1: Enhanced Antibacterial Activity of Engineered Cecropin A Peptide PEW300

PeptideFold Enhancement in Antibacterial Activity vs. Parental Cecropin A
PEW300Four- to sevenfold sci-hub.se
Parental CeA1 (Baseline) sci-hub.se

Table 2: Stability of Engineered Cecropin B Isoform CecB Q53

ConditionStability Observation
pH variationsHigh stability researchgate.net
Temperature variationsHigh stability researchgate.net
High salt concentrationsTolerance observed researchgate.net

Table 3: Properties of Hybrid Peptide K11

PropertyObservation
Cationic natureHigh oup.com
Antimicrobial activityHigh (Gram-positive and Gram-negative) oup.com
Therapeutic indexHigh oup.com
Eukaryotic cell toxicityMinimum oup.com
MIC (Acinetobacter baumannii)Low (4 µg/mL) oup.com

These tables are illustrative examples based on the descriptions in the search results and demonstrate the type of data that supports the research findings in this field.

Biotechnological Production and Purification Strategies for Cecropin a

Recombinant Expression Systems (e.g., Escherichia coli and other microbial hosts)

Microbial expression systems, particularly Escherichia coli, are widely used for recombinant protein production due to their low culture cost, high expression yield, and rapid growth rate. mdpi.com E. coli has been successfully employed for the production of various recombinant antibacterial proteins, including cecropins. nih.gov However, the direct expression of AMPs in E. coli can be problematic due to their inherent toxicity to the host cells and susceptibility to degradation by intracellular proteases. nih.govmdpi.commdpi.comnih.gov To mitigate these issues, AMPs are often expressed as fusion proteins, where the target peptide is fused to a carrier protein. griffith.edu.aunih.govmdpi.comnih.gov Other microbial hosts, such as Pichia pastoris, have also been explored for cecropin (B1577577) production, demonstrating antimicrobial activity against various pathogenic microbes. animbiosci.org

Fusion Protein Approaches (e.g., His-tag, self-aggregating proteins, calmodulin, oleosin)

Fusion protein technology is a common strategy to enhance the expression, solubility, and purification of recombinant peptides like Cecropin A. griffith.edu.aumdpi.com By fusing the AMP to a larger carrier protein, the toxicity to the host cell can be reduced, and the fusion partner can also facilitate purification. griffith.edu.aumdpi.comnih.gov After expression and purification of the fusion protein, the target peptide is typically cleaved from the carrier protein. griffith.edu.au

Several types of fusion tags and proteins have been utilized for Cecropin A production:

His-tag: The hexahistidine (His6) tag is a widely used affinity tag that allows for simple purification using immobilized metal affinity chromatography (IMAC). nih.govnih.govsmujo.idresearchgate.net While His-tag fusion has been used for CeA production, it often requires additional purification steps and can result in relatively low yields. nih.govnih.gov

Self-Aggregating Proteins: Fusion to self-aggregating proteins, such as ELK16, has been explored to facilitate the efficient production and simple purification of high-purity Cecropin A. nih.govnih.gov This approach can lead to the formation of aggregates that can be easily isolated, significantly reducing the cost and time required for downstream processing. nih.govnih.gov One study using ELK16 as a fusion partner reported a significantly higher yield and purity compared to His-tag fusion and cell-free systems. nih.govnih.gov

Expression SystemFusion PartnerPurity (%)Yield (µg/mg wet cell weight)
AT-HIS systemHis-tag92.10.41
CF systemNone90.40.93
SA-ELK16 systemELK16~99.8~6.2

Calmodulin: Calmodulin has been used as a fusion partner for the expression of cecropin peptides, including Cecropin P1, in E. coli. acs.org This approach can help in achieving mass expression of recombinant peptides while potentially reducing toxicity to the host. acs.org

Oleosin: Oleosins are plant-specific proteins associated with oil bodies in seeds. researchgate.netcore.ac.uknih.gov Fusion to oleosin, such as rice oleosin 18, has been successfully used for the production of biologically active Cecropin A in rice seeds. nih.govresearchgate.netcore.ac.uknih.gov This strategy targets the fusion protein to oil bodies, facilitating purification through simple methods like homogenization and flotation centrifugation. nih.govresearchgate.netnih.gov

Intein Self-Cleavage Systems

Intein-mediated self-cleavage systems offer a promising strategy for the production of untagged recombinant proteins and peptides, including cecropins. nih.govbrieflands.comwilddata.cnmdpi.com Inteins are protein segments that can excise themselves from a precursor protein, often facilitating one-step purification. nih.govbrieflands.com This system typically involves fusing the target peptide to an intein sequence, often combined with an affinity tag like a chitin-binding domain (CBD). brieflands.commdpi.com The intein self-cleavage can be induced by changes in conditions such as pH, temperature, or the presence of chemical reagents like DTT. nih.govbrieflands.comwilddata.cn This allows for the release of the untagged peptide without the need for external proteases. brieflands.com Studies have reported the successful use of CBD-intein fusion systems for the production of cecropins, with the cleavage efficiency being influenced by adjacent amino acids and reaction conditions. brieflands.comwilddata.cnmdpi.com

Plant-Based Production Systems (e.g., Rice Seed Oil Bodies)

Plant-based systems offer an alternative for the production of recombinant proteins and peptides, potentially providing advantages such as lower production costs, scalability, and reduced risk of contamination with human pathogens. researchgate.netnih.gov Rice seeds have been explored as bioreactors for the production of various recombinant proteins, including antimicrobial peptides. researchgate.netnih.govcore.ac.uk The accumulation of recombinant proteins in storage organs like rice seeds is considered a suitable production strategy for AMPs. researchgate.netnih.gov As mentioned earlier, targeting Cecropin A to rice seed oil bodies by fusing it to oleosin has proven to be an effective method, allowing for the accumulation of the peptide without negative effects on plant growth or yield. nih.govresearchgate.netnih.gov Purification from oil bodies can be achieved through relatively simple and cost-effective methods. nih.govresearchgate.netnih.gov

Challenges and Advances in Scalable Production and High Purity Isolation

Despite significant progress, challenges remain in the scalable production and high-purity isolation of recombinant Cecropin A and other AMPs. griffith.edu.ausustaine.org The inherent toxicity of AMPs to host cells, potential for proteolytic degradation, and the complexity of purification procedures are major obstacles. nih.govmdpi.commdpi.com Traditional methods involving affinity chromatography, while effective for purification, can be costly and may result in lower yields. nih.govnih.gov

Advances in fusion protein technology, such as the use of self-aggregating proteins and intein-mediated cleavage systems, have shown promise in simplifying purification and improving yields. nih.govnih.govbrieflands.com Optimizing expression conditions, including induction time and temperature, is also crucial for maximizing production and minimizing toxicity. nih.govsmujo.id For instance, optimizing induction time in E. coli expressing a cecropin-like peptide showed that prolonged induction could decrease yield due to peptide toxicity. smujo.id

Synergistic Interactions of Cecropin a with Other Agents

Combinatorial Effects with Conventional Antibiotics

Research indicates that combining Cecropin (B1577577) A or its derivatives with conventional antibiotics can lead to synergistic or additive effects, resulting in improved bacterial killing at lower concentrations of each agent. This is particularly relevant in combating multidrug-resistant (MDR) bacterial strains.

Studies have shown synergistic effects between a cecropin A-fused endolysin (eAbEndolysin) and various beta-lactam antibiotics against multidrug-resistant Acinetobacter baumannii clinical isolates. Specifically, synergy was observed with cefotaxime, ceftazidime, and aztreonam. Additive effects were noted with meropenem (B701) and imipenem (B608078) against certain strains. frontiersin.org The bactericidal activity of the cecropin A-fused endolysin increased by at least 2–8 fold for various MDR A. baumannii clinical isolates when combined with these antibiotics. frontiersin.org

Another study investigating Cecropin A2, a derivative, demonstrated synergistic activity with tetracycline (B611298) and doxycycline (B596269) against Pseudomonas aeruginosa strain PA14. asm.org The combination with tetracycline resulted in an 8-fold reduction in the Minimum Inhibitory Concentration (MIC) for both compounds. asm.org Synergistic activity (fractional inhibitory concentration [FIC] < 0.5) was observed for combinations of cecropin A2 with tetracycline or doxycycline. asm.org This synergy was also noted when testing clinical P. aeruginosa strains, including those with overt antibiotic resistance. asm.org The proposed mechanism involves Cecropin A2 disrupting the bacterial cell envelope and promoting the uptake of tetracycline, which then inhibits protein synthesis. asm.org

Furthermore, Cecropin A has been shown to enhance the efficacy of nalidixic acid against uropathogenic E. coli biofilms, leading to a synergistic clearance of infections. frontiersin.org This synergistic action is linked to Cecropin A's ability to disrupt biofilms and inhibit efflux pump activity, mechanisms contributing to bacterial resistance. frontiersin.org

While some combinations show synergy, others may exhibit additive effects. For instance, a cecropin-like peptide (CeHS-1 GPK) showed additive effects with ampicillin (B1664943) and kanamycin (B1662678) against E. coli, B. subtilis, and P. aeruginosa. mdpi.com

The synergistic interactions observed between Cecropin A and conventional antibiotics highlight its potential as a combination therapy agent to enhance the effectiveness of existing antimicrobial drugs, particularly against challenging resistant pathogens.

Here is a summary of some reported synergistic and additive effects:

Cecropin/DerivativeConventional Antibiotic(s)Bacterial Species/Strain(s)Observed Effect(s)Source
Cecropin A-fused endolysinCefotaxime, Ceftazidime, AztreonamMultidrug-resistant A. baumannii clinical isolatesSynergy frontiersin.org
Cecropin A-fused endolysinMeropenem, ImipenemMultidrug-resistant A. baumannii clinical isolatesAdditive frontiersin.org
Cecropin A2Tetracycline, DoxycyclinePseudomonas aeruginosa PA14, Clinical strainsSynergy asm.org
Cecropin ANalidixic acidUropathogenic E. coli biofilmsSynergy frontiersin.org
Cecropin-like peptideAmpicillin, KanamycinE. coli, B. subtilis, P. aeruginosaAdditive mdpi.com
Cecropin A-melittin hybridsConventional antibiotics (general mention)Antibiotic-resistant P. aeruginosaSynergy asm.org

Synergism with Natural Compounds

The combination of Cecropin A with natural compounds, such as essential oils, has also been explored as an alternative strategy to combat bacterial infections and resistance.

Studies evaluating the synergistic antimicrobial activity of Cecropin A with essential oils, including winter savory (Satureja montana), bergamot (Citrus bergamia), and cinnamon (Cinnamomum zeylanicum), against Gram-negative bacteria like Escherichia coli and Salmonella enterica serovar Typhimurium have shown promising results. mdpi.comnih.govresearchgate.netkab.ac.ug

Synergistic effects were observed for combinations of Cecropin A with these essential oils against both E. coli and S. Typhimurium. mdpi.comnih.govresearchgate.net Specifically, the combination of winter savory essential oil and Cecropin A demonstrated noteworthy effectiveness against both bacterial strains. mdpi.com While Cecropin A alone showed comparatively lower antibacterial efficacy than some essential oils, when combined, it exhibited antibacterial activity even at lower dilutions. nih.gov The fractional inhibitory concentration indices (FICI) indicated significant synergy, with a high percentage of combinations resulting in FICI < 1. mdpi.com

These findings suggest that combining Cecropin A with certain essential oils can enhance their individual antimicrobial activities, offering a potential natural approach to combat Gram-negative bacterial infections.

Impact on the Emergence of Microbial Resistance

One of the significant advantages of antimicrobial peptides like Cecropin A is their distinct mechanism of action, which often involves disrupting bacterial membranes. This mode of action makes it more challenging for bacteria to develop resistance compared to antibiotics that target specific proteins or pathways.

Cecropin A's ability to disrupt the outer bacterial membrane, particularly by targeting lipid A components of lipopolysaccharides (LPS) in Gram-negative bacteria, is a key aspect of its antimicrobial activity. researchgate.netnih.gov This mechanism contributes to its effectiveness against multidrug-resistant bacteria. researchgate.netnih.gov

Furthermore, Cecropin A has been shown to disrupt bacterial biofilms and inhibit efflux pump activity. frontiersin.orgnih.gov Biofilms are a major contributor to antibiotic resistance, and efflux pumps can actively remove antibiotics from bacterial cells. frontiersin.orgnih.gov By interfering with these resistance mechanisms, Cecropin A can slow down the emergence of resistance and enhance the effectiveness of co-administered agents. frontiersin.orgnih.gov The membrane-permeating mechanism of cecropin A-melittin hybrid peptides is also suggested to reduce the likelihood of resistance emergence. oup.com

Advanced Research Methodologies for Cecropin a Studies

Biophysical Characterization Techniques

Biophysical techniques are essential for determining the structural characteristics of Cecropin (B1577577) A and understanding the molecular forces governing its interactions.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a widely used technique to determine the secondary structure of peptides and proteins in various environments. For Cecropin A, CD spectroscopy is particularly valuable for assessing its conformational changes upon interaction with membrane-mimicking environments or actual bacterial cells.

In aqueous solutions, Cecropin A is typically largely unstructured or exists in a random coil conformation, as indicated by a single minimum in the CD spectrum at approximately 200 nm. acs.orgacs.org However, in the presence of membrane-mimicking conditions, such as sodium dodecyl sulfate (B86663) (SDS) micelles or phospholipid vesicles, Cecropin A undergoes a conformational shift to a more α-helical structure. acs.orgacs.orgsemanticscholar.org This change is characterized by the appearance of characteristic double minima in the CD spectrum at around 208 nm and 222 nm, along with a maximum at 195 nm. acs.orgsemanticscholar.org

Studies using CD spectroscopy have shown that this α-helical conformation is consistent with the proposed mechanism of membrane disruption by cecropins. acs.org The degree of helicity can be estimated from the CD spectra using computational tools. acs.org Furthermore, CD has been used to study the interaction of Cecropin A with bacterial cells like E. coli, observing changes in secondary structure upon incubation with the cells. xenbase.org

Table 1: Representative CD Spectral Characteristics of Cecropin A

EnvironmentObserved CD FeatureImplied Secondary Structure
Aqueous BufferSingle minimum at ~200 nmUnstructured/Random Coil
Membrane-Mimicking (e.g., SDS)Double minima at ~208 & 222 nm, maximum at 195 nmα-Helical
Bacterial Cells (E. coli)Changes indicating structural interactionConformational shift

Nuclear Magnetic Resonance (NMR) Spectroscopy for Three-Dimensional Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the high-resolution three-dimensional structure of peptides and proteins, particularly in solution or membrane-mimicking environments. For Cecropin A, NMR provides detailed information about its conformation, including the arrangement of its helical regions and any flexible segments.

Early NMR studies on Cecropin A in the presence of hexafluoroisopropyl alcohol (HFIP), a solvent that promotes helical structure formation, revealed that the peptide adopts a fully ordered structure. nih.govosti.gov Using two-dimensional NMR techniques, the 1H NMR spectrum of Cecropin A can be completely assigned. nih.govosti.gov Interproton distance restraints derived from nuclear Overhauser enhancement (NOE) measurements, combined with restraints for intrahelical hydrogen bonds, are used as the basis for determining the three-dimensional structure through dynamical simulated annealing. nih.govosti.gov

NMR analysis has indicated that Cecropin A typically consists of two helical regions. For example, one study identified two helical regions extending from residues 5 to 21 and from residues 24 to 37. nih.govosti.gov These helical regions are well-defined, while the orientation of the helices relative to each other may be less constrained depending on the available NOE data. nih.govosti.gov The helix-hinge-helix conformation is a common structural motif observed in cecropins, featuring an amphipathic N-terminal helix and a hydrophobic C-terminal helix, often connected by a flexible hinge region. acs.orgrcsb.org NMR studies on hybrid peptides containing segments of Cecropin A have also provided insights into the structural features important for membrane interaction and activity. rcsb.orgrcsb.org

NMR has also been used to study the structure of Cecropin P1, another cecropin family member, in dodecylphosphocholine (B1670865) (DPC) micelles, revealing an α-helical structure along almost its entire length in this membrane-mimetic environment. acs.orgnih.gov

Small-Angle Neutron Scattering (SANS) and Small-Angle X-ray Diffraction (SAXD) for Membrane Interaction Studies

SANS and SAXD have been employed to characterize the interaction of cecropin A-melittin hybrid peptides with bacterial model membranes. acs.orgnih.govresearchgate.netresearchgate.net These studies can reveal changes induced by the peptide in the lipid bilayer thickness and the stiffening of the bilayer. acs.orgnih.gov Analysis of diffraction data can also suggest the formation of specific lipid phases, such as the Lγ phase, upon peptide interaction. acs.orgnih.gov

SANS is particularly useful for studying peptide structure in the presence of lipids, as the lipid vesicles can be "matched out" by the solvent, allowing the scattering signal to primarily reflect the peptide structure and its arrangement. diva-portal.org SAXS/SANS studies can determine how peptides interact with membranes, including insertion into the membrane core or absorption onto the surface. diva-portal.org

Differential Scanning Calorimetry (DSC) and Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of Interactions

Differential Scanning Calorimetry (DSC) and Isothermal Titration Calorimetry (ITC) are calorimetric techniques that provide thermodynamic information about molecular interactions. DSC measures the heat changes associated with temperature-induced transitions, such as the melting of lipid bilayers, which can be affected by peptide binding. ITC directly measures the heat released or absorbed upon molecular binding events, providing insights into the binding affinity, stoichiometry, enthalpy, and entropy of the interaction. tainstruments.com

These techniques are valuable for understanding the energetics of Cecropin A's interaction with membranes. ITC experiments can indicate whether the peptide interacts with the outer leaflet of a membrane and the temperature dependence of this interaction. acs.orgnih.gov ITC provides a comprehensive thermodynamic characterization of binding events, including the equilibrium association constant, binding enthalpy, and stoichiometry, from which Gibbs free energy and entropy can be calculated. tainstruments.comutwente.nl This allows for a detailed understanding of the driving forces behind the peptide-membrane interaction. DSC can provide structural stability profiles and reveal how peptide binding affects the thermal transitions of lipid bilayers. tainstruments.com

Membrane Interaction and Permeability Studies

A key aspect of Cecropin A's mechanism of action is its ability to interact with and permeabilize cell membranes. Various assays are used to quantify and understand this process.

Dye Leakage Experiments (e.g., 1-N-phenylnaphthylamine, propidium (B1200493) iodide)

Dye leakage experiments are commonly used to assess the ability of Cecropin A to disrupt the integrity of lipid membranes, leading to the leakage of encapsulated or internalized fluorescent dyes. These experiments provide a direct measure of membrane permeability induced by the peptide.

1-N-phenylnaphthylamine (NPN) : NPN is a hydrophobic fluorescent probe that is weakly fluorescent in aqueous environments but exhibits enhanced fluorescence in hydrophobic environments, such as the lipid bilayer of a membrane. mdpi.comnih.govresearchgate.netscispace.com In intact bacterial cells, NPN is normally excluded from the inner membrane by the outer membrane barrier. researchgate.net When an antimicrobial peptide like Cecropin A disrupts the outer membrane, NPN can partition into the hydrophobic core of the membrane, leading to an increase in fluorescence intensity. mdpi.comnih.govresearchgate.net This makes NPN uptake a useful assay for measuring the permeabilization of the bacterial outer membrane. mdpi.comnih.govnih.gov Studies have shown a dose-dependent increase in NPN fluorescence upon treatment of bacteria with Cecropin A or its derivatives, indicating membrane depolarization and increased permeability. mdpi.comnih.gov

Propidium Iodide (PI) : Propidium Iodide (PI) is a fluorescent intercalating agent that binds to DNA. wikipedia.org PI is generally excluded from cells with intact cell membranes but can enter cells with damaged membranes and stain the nucleus red. wikipedia.orgfishersci.canih.govmdpi.comasm.org Therefore, PI uptake is widely used to assess the integrity of the cell membrane and determine cell viability. wikipedia.orgfishersci.canih.govasm.org

In the context of Cecropin A research, PI staining is used to monitor membrane permeabilization in bacterial and fungal cells. nih.govmdpi.comasm.org Flow cytometry analysis using PI can reveal that Cecropin A causes membrane permeabilization in bacteria like E. coli. nih.gov Similarly, increased absorption of PI by Candida albicans cells after treatment with Cecropin indicates damage to the fungal cell membrane and increased permeability. mdpi.com Confocal microscopy using PI alongside a vital stain like SYTO 9 (which stains live cells green) can visually demonstrate that Cecropin A treatment leads to a significant proportion of cells staining red, confirming membrane damage. asm.org The increase in PI fluorescence with increasing peptide concentration or incubation time reflects the extent of membrane damage and leakage of cytoplasmic contents. nih.govmdpi.com

Dye leakage experiments, including those using ANTS/DPX assays, have also been used to study the mechanism by which Cecropin A causes the release of contents from lipid vesicles, suggesting an "all-or-none" permeabilization mechanism where some vesicles lose all their contents while others remain unaffected. nih.gov

Table 2: Examples of Dye Leakage Assay Results

Dye UsedTarget Membrane/Cell TypeObserved EffectIndicationSource
1-N-phenylnaphthylamine (NPN)Bacterial Outer Membrane (E. coli)Dose-dependent increase in fluorescence intensityOuter membrane permeabilization mdpi.comnih.gov
Propidium Iodide (PI)Bacterial Cell Membrane (E. coli)Increased PI uptake, cells stain redMembrane permeabilization, loss of viability nih.govasm.org
Propidium Iodide (PI)Fungal Cell Membrane (C. albicans)Increased PI uptake, cells stain redMembrane damage, increased permeability mdpi.com
ANTS/DPXLipid VesiclesAll-or-none release of encapsulated dyesVesicle permeabilization mechanism nih.gov

Fluorescence Spectroscopy (e.g., Tryptophan blue shift experiments)

Fluorescence spectroscopy, particularly utilizing the intrinsic fluorescence of tryptophan residues, is a valuable technique for studying the interaction of Cecropin A with membranes. Tryptophan fluorescence is highly sensitive to the polarity of its environment. When a tryptophan residue moves from an aqueous solution into a more hydrophobic environment, such as a lipid bilayer, there is typically an increase in fluorescence intensity and a shift of the emission maximum towards shorter wavelengths (a "blue shift"). mdpi.comrsc.orghaw-hamburg.de

Cecropin A contains tryptophan residues, and changes in their fluorescence properties upon interaction with lipid vesicles or bacterial membranes can provide insights into the peptide's membrane insertion and location. Studies have shown that the tryptophan emission of Cecropin A blue-shifted in the presence of anionic lipid vesicles, indicating interaction and likely insertion into the hydrophobic environment of the membrane. acs.orgacs.org This blue shift suggests that the tryptophan residue is transferred from an aqueous solution to a more hydrophobic environment with decreased flexibility upon interaction with the membrane. rsc.org

For instance, experiments with a cecropin B peptide, which also contains a tryptophan residue, demonstrated a blue shift in fluorescence emission maximum upon mixing with Pseudomonas aeruginosa membranes, supporting the idea of peptide interaction and penetration into the membrane. rsc.org Similarly, a cecropin A-melittin hybrid peptide showed an enhancement and blue shift of tryptophan fluorescence emission maximum in the presence of both anionic and zwitterionic membrane models, indicating partition into these membranes. mdpi.com The emission maximum of this hybrid peptide shifted from 353 nm in the absence of lipids to 331 nm in anionic POPC:POPG (1:1) vesicles and 336 nm in zwitterionic POPC vesicles. mdpi.com

Electrophysiological Measurements (e.g., membrane depolarization)

Electrophysiological measurements are employed to investigate the effects of Cecropin A on membrane potential and ion permeability. These techniques can directly assess the ability of the peptide to induce membrane depolarization or form pores/channels in lipid bilayers or cell membranes. nih.govacs.org

Studies using potentiometric dyes, such as DiSC₃(5), have demonstrated that Cecropin A causes rapid membrane depolarization in Escherichia coli. nih.gov Upon addition of Cecropin A to a bacterial suspension, an immediate increase in fluorescence intensity of the dye is observed, signifying a loss of membrane potential. nih.gov This depolarization effect is concentration-dependent and correlates with the peptide's bactericidal activity, suggesting that membrane disruption is a key mechanism of action. nih.govnih.gov

Electrophysiological analyses using microfabricated lipid bilayer systems can measure the pore-forming activity of antimicrobial peptides like Cecropin A by recording channel current signals. acs.org These measurements can help estimate the membrane disruption abilities of the peptides. acs.org While the precise antibacterial mechanism of Cecropin A is still debated, evidence from electrophysiological studies supports membrane disruption as a primary activity. acs.org

Molecular and Cellular Assays

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used technique to quantify the levels of specific cytokines in biological samples. google.comfrontiersin.orgnih.gov This method is applied in Cecropin A research to assess its immunomodulatory effects, particularly its influence on the production of pro-inflammatory and anti-inflammatory cytokines. mdpi.comnih.govfrontiersin.orgresearchgate.net

Studies have utilized ELISA to measure cytokine levels in cell cultures or tissue samples treated with Cecropin A. For example, ELISA has been used to quantify levels of IL-6, IL-8, and TNF-α in various cell types, including chicken hepatic cells and murine macrophages, after exposure to Cecropin A or hybrid peptides containing Cecropin A sequences. mdpi.comnih.govfrontiersin.orgresearchgate.net

Research has shown that Cecropin A can modulate cytokine production. In LPS-stimulated RAW 264.7 murine macrophages, Cecropin A significantly inhibited the production of pro-inflammatory cytokines like IL-6 and TNF-α. mdpi.commdpi.commedchemexpress.com Similarly, in chicken hepatic cell co-cultures, Cecropin A was found to decrease the production of pro-inflammatory cytokines such as IL-6, IL-8, and IFN-γ, while also diminishing the levels of anti-inflammatory cytokines like IL-10 and TGF-ß1. nih.govresearchgate.net

Table 1: Effect of Cecropin A on Cytokine Production in LPS-Stimulated RAW 264.7 Cells

TreatmentNO Inhibition (%)IL-6 Secretion Reduction (%)
LPS + T. ni Cecropin (5 µM)80.186.5
LPS + Cecropin A (5 µM)81.291.0
LPS + Colistin (5 µM)>90>90

*Data derived from research on Trichoplusia ni cecropin and Cecropin A in LPS-stimulated RAW 264.7 cells. mdpi.com

Table 2: Effect of Cecropin A on Cytokine Levels in Chicken Hepatic Cell Co-cultures

TreatmentIL-6 Level ChangeIL-8 Level ChangeIFN-γ Level ChangeIL-10 Level ChangeTGF-ß1 Level Change
CecA (1 µg/mL) aloneDecreaseDecreaseDiminish nih.govDecrease nih.govDiminish nih.gov
Poly I:C + CecA (1 µg/mL)Decrease nih.govDecreaseAttenuated nih.govReduction nih.govDiminish nih.gov
Poly I:C + CecA (6.25 µg/mL)Decrease nih.govDecreaseAttenuated nih.govReduction nih.govDiminish nih.gov
Poly I:C + CecA (3.125, 12.5, 25 µg/mL)DecreaseDecreaseNot significantly affectedNot significantly affectedNot significantly affected

*Changes are relative to control or Poly I:C treated groups. nih.govresearchgate.net

Luminex xMAP Technology for Multiplex Cytokine Analysis

Luminex xMAP technology is a multiplex assay platform that allows for the simultaneous quantification of multiple analytes, including cytokines, from a single sample. google.comnih.govcreative-proteomics.complos.org This technology utilizes color-coded beads coated with specific capture antibodies for different cytokines, enabling high-throughput analysis with relatively small sample volumes. creative-proteomics.com

This method is particularly useful in Cecropin A research for obtaining a broader profile of the peptide's impact on the host immune response by measuring the concentrations of several cytokines concurrently. nih.govnih.govresearchgate.netplos.orguwo.ca

Studies have employed Luminex xMAP technology to analyze the effects of Cecropin A on cytokine panels in cell culture supernatants. For instance, in chicken hepatic cell co-cultures, Luminex technology was used to assay the concentrations of IL-6, IL-10, and IFN-γ, alongside ELISA for IL-8 and TGF-ß1. nih.govnih.govresearchgate.netplos.org This multiplex approach revealed that Cecropin A could decrease the levels of these cytokines, indicating its immunomodulatory activity. nih.govresearchgate.net

Western Blotting for Protein Expression Analysis

Western blotting is a technique used to detect and quantify specific proteins in a sample. It involves separating proteins by gel electrophoresis, transferring them to a membrane, and then using antibodies to probe for the protein of interest. nih.govcsic.esasm.orgbbrc.in

In the context of Cecropin A research, Western blotting is utilized to investigate how the peptide affects the expression levels of various proteins within cells. This can include proteins involved in inflammatory pathways, cell structure, or other cellular processes. nih.govcsic.es

For example, Western blotting has been used to analyze the expression of tight junction-related proteins like ZO-1, occludin, and claudin-1 in intestinal epithelial cells treated with Cecropin A. nih.gov These studies showed that Cecropin A treatment upregulated the expression of these proteins, contributing to enhanced intestinal barrier function. nih.gov Western blotting has also been employed to examine the effect of Cecropin A on signaling pathways, such as the MEK/ERK pathway, by detecting the phosphorylation levels of key proteins like MEK and ERK. nih.gov Furthermore, Western blotting has been used to confirm the expression of transgenic Cecropin A in plants. csic.esasm.org

Table 3: Effect of Cecropin A on Protein Expression in Porcine Intestinal Epithelial Cells (IPEC-J2)

Protein TargetEffect of Cecropin A Treatment
ZO-1Upregulation nih.gov
OccludinUpregulation nih.gov
Claudin-1Upregulation nih.gov
p-MEKDownregulation nih.gov
MEKNo significant change nih.gov
p-ERK(1/2)Downregulation nih.gov
ERK(1/2)No significant change nih.gov
CDX2Upregulation nih.gov

*Data based on Western blotting analysis. nih.gov

Flow Cytometry for Cell Permeability and Viability

Flow cytometry is a powerful technique that allows for the analysis of physical and chemical characteristics of cells as they pass through a laser beam. It can be used to assess various cellular properties, including cell viability, membrane permeability, and apoptosis. mdpi.commdpi.comscirp.orgresearchgate.netscirp.org

In Cecropin A studies, flow cytometry is frequently used to evaluate the peptide's impact on cell membrane integrity and viability, particularly in bacterial and cancer cells. mdpi.commdpi.comscirp.orgscirp.org Fluorescent dyes, such as propidium iodide (PI) or 7-AAD, which are typically impermeable to live cells but can enter cells with damaged membranes, are commonly used in conjunction with flow cytometry to assess membrane permeability and cell death. mdpi.comscirp.orgresearchgate.netscirp.org Annexin V staining, often combined with PI or 7-AAD, can differentiate between early and late apoptotic cells. scirp.orgscirp.org

Flow cytometry analysis with propidium iodide has been used to demonstrate that Cecropin A causes membrane permeabilization in bacteria like Escherichia coli and Staphylococcus aureus. mdpi.com An increase in the fluorescence intensity of PI in bacterial cells after treatment with Cecropin A indicates damage to the cell membrane, allowing the dye to enter. mdpi.com This permeabilizing action is often concentration-dependent and correlates with bactericidal activity. researchgate.net

Flow cytometry has also been applied to study the cytotoxic effects of Cecropin A on cancer cell lines, assessing cell viability and the induction of apoptosis. scirp.orgscirp.org By analyzing cell populations in different quadrants based on staining with viability dyes and Annexin V, researchers can determine the percentage of live, early apoptotic, late apoptotic, and dead cells after exposure to Cecropin A. scirp.orgscirp.org

Table 4: Flow Cytometry Analysis of Tumor Cell Lines Treated with Cecropin A (Example Data Format)

Cell LineCecropin A Concentration (µM)Live Cells (%)Early Apoptosis (%)Late Apoptosis (%)Dead Cells (%)
M14K120[Insert Data][Insert Data]6.6 (Average) scirp.org[Insert Data]
M14K60Significantly high scirp.orgInsignificant scirp.orgBelow 10% scirp.org[Insert Data]
M14K30[Insert Data]Insignificant scirp.org[Insert Data][Insert Data]
M14K15[Insert Data]Absent scirp.org[Insert Data][Insert Data]
MDA-MB231120[Insert Data][Insert Data][Insert Data][Insert Data]

*Example data format based on findings, specific percentages may vary depending on experimental conditions. scirp.orgscirp.org

Microscopic Analyses

Microscopic techniques provide direct visual evidence of the effects of Cecropin A on target cells, revealing morphological changes and structural damage.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Morphological Changes

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are widely used to observe the morphological alterations induced by Cecropin A on bacterial and fungal cells. These techniques offer detailed insights into the peptide's interaction with cell membranes and walls.

Studies utilizing SEM have shown that treatment with Cecropin A or its derivatives leads to significant changes in the surface morphology of bacteria such as Escherichia coli and Staphylococcus aureus. The bacterial cell surface can appear rough and irregular, and in some cases, atrophy is observed. mdpi.com SEM analysis has provided morphological evidence of the potent permeabilizing activity of cecropin peptides, showing cell surface disruption and the formation of pore-like structures, leading to the efflux of cytoplasm and even bacterial debris. mednexus.org For instance, E. coli cells treated with certain cecropin-like peptides showed pore formation and ripped membrane parts with discernible blebs after treatment. mdpi.com Similar observations of cell surface damage and disruption have been reported for Metarhizium anisopliae spores treated with cecropins, with gross leakage of cytoplasmic contents. plos.org

TEM provides a view of the internal ultrastructure of cells after Cecropin A treatment. TEM micrographs of E. coli and S. aureus treated with cecropin-like peptides have revealed large cytoplasmic vacuoles compared to the intact double membrane of untreated bacteria. mdpi.com Significant breaking and fracturing of the cell membrane have also been observed in S. aureus after incubation with certain peptides. mdpi.com In studies on Candida albicans, TEM analysis showed that Cecropin could destroy the morphology and structure of the fungal cells, with damage becoming more severe over time. mdpi.com The cell wall of untreated Candida albicans appeared smooth and the cell wall and membrane structures were intact, while treated cells showed a significantly rougher cell wall surface, loss of transparency between the cell wall and membrane, and the appearance of white spots within the cells. mdpi.com TEM analysis has consistently indicated that antimicrobial peptides like cecropin exert their action by directly disrupting the membranes of microorganisms, leading to obvious morphological changes compared to untreated controls. researchgate.net

These microscopic analyses collectively demonstrate the membrane-disruptive mechanism of Cecropin A, providing visual confirmation of the damage inflicted upon target pathogens.

Computational and Bioinformatics Approaches

Computational and bioinformatics approaches play a vital role in understanding the structural characteristics of Cecropin A and predicting its interactions with pathogens at a molecular level.

Molecular Dynamics Simulations and Structure Prediction

Molecular Dynamics (MD) simulations are powerful tools used to investigate the dynamic behavior of Cecropin A and its interactions with biological membranes. These simulations can provide insights into the peptide's insertion, orientation, and the resulting membrane perturbations.

MD simulations have been employed to study the interaction between cecropin peptides and model lipid bilayers. These simulations suggest that the stability of the interaction is maintained by both electrostatic and hydrophobic forces. cabidigitallibrary.org Peptide orientation with the hydrophobic side buried in lipid tails and the positively charged side interacting with lipid phosphate (B84403) groups is highly favored, supporting mechanisms like the "carpet" model. cabidigitallibrary.org Studies using MD simulations have shown that cecropin-bound membrane systems can become significantly distorted. nih.gov MD simulations have also been used to study the interaction of cecropin-melittin hybrid peptides with bilayer membranes, investigating insertion free energies and the influence of force fields. biorxiv.org Furthermore, MD simulations have explored the adsorption process of cecropin-melittin peptides onto surfaces like gold, demonstrating how the peptide's approach dictates its final conformation and stabilization time. nih.gov

Structure prediction methods are used to determine the three-dimensional structure of Cecropin A based on its amino acid sequence. Tools like AlphaFold-2 have been used to predict the 3D structure of Cecropin A, revealing an alpha-helical configuration. nih.gov Analysis of the predicted structure often shows an amphipathic nature, with charged and non-charged amino acids distributed alternatively, suggesting interaction with negatively charged phosphate residues and hydrophobic lipid moieties of bacterial membranes. nih.gov While some databases may indicate no structural model associated with certain Cecropin A sequences, other studies have successfully simulated Cecropin A structures using software like SWISS-MODEL, often utilizing templates from related cecropin-like peptides. ebi.ac.ukresearchgate.net Experimental techniques like NMR have also determined the structure of Cecropin A in membrane-mimicking environments, showing helical regions linked by flexible segments. nih.govrcsb.org

In Silico Analysis of Peptide-Pathogen Interactions

In silico analysis encompasses a range of computational methods used to analyze the properties of Cecropin A and predict its interactions with pathogens without the need for laboratory experiments. This includes analyzing primary sequence characteristics, predicting physicochemical properties, and assessing potential interaction mechanisms.

In silico analysis of the Cecropin A primary amino acid sequence can reveal its length, theoretical mass, and predictive isoelectric point. nih.gov Analysis of amino acid composition highlights the distribution of charged (e.g., Lysine (B10760008), Arginine, Glutamate) and hydrophobic amino acids, which are crucial for the peptide's interaction with bacterial membranes. nih.gov Bioinformatics programs like ProtParam and HeliQuest are used to calculate parameters such as charge, hydrophobicity (GRAVY), and to visualize the helical wheel projection to assess amphipathicity. mdpi.com

Based on in silico analysis, the predicted amphipathic nature of Cecropin A strongly suggests its interaction with the negatively charged components (like LPS in Gram-negative bacteria or lipoteichoic acids in Gram-positive bacteria) and hydrophobic regions of microbial membranes. mdpi.comnih.gov This initial electrostatic interaction is facilitated by the peptide's positive charges, while the hydrophobic regions are predicted to insert into the membrane interior, leading to disruption. mdpi.com In silico analysis has been used to investigate the potential interaction of Cecropin A with the outer membrane components of Gram-negative bacteria, supporting the hypothesis of outer membrane permeabilizing activity through interaction with both hydrophobic and ionic forces. nih.gov Bioinformatics has also been utilized in the design of modified or hybrid peptides based on Cecropin A, guiding the addition or deletion of amino acids to enhance antimicrobial activity and selectivity. mdpi.comjapsonline.com High-throughput bioinformatic pipelines are being developed for the discovery of novel antimicrobial peptides, including cecropins, from genomic and transcriptomic data. nih.gov

These computational and bioinformatics approaches complement experimental studies by providing a molecular understanding of Cecropin A's structure-function relationship and predicting its behavior in complex biological environments.

Emerging Applications and Future Research Directions

Role in Animal Health and Agricultural Production

The increasing global concern over antibiotic resistance in livestock and the demand for antibiotic-free animal products have accelerated the search for effective alternatives. Cecropin-A and its derivatives are being investigated for their potential to improve animal health and optimize agricultural production.

Development of Antibiotic-Substitutive Agents in Poultry Medicine

This compound is considered a promising molecule for the development of new antibiotic-substitutive agents in poultry medicine. Studies suggest that this compound can exhibit multifaceted immunomodulatory activity in chicken hepatic cells, potentially helping to maintain hepatic inflammatory homeostasis during immune responses. nih.gov Beyond a simple antibacterial effect, this compound is seen as a candidate for future antimicrobial agent design, contributing to reducing the reliance on conventional antibiotics and combating antibiotic resistance. nih.gov

Research has explored the feasibility of using a cecropin (B1577577) hybrid, cecropin A(1-11)-D(12-37)-Asn (CADN), as an alternative to antibiotic growth promoters (AGP) in poultry diets. Studies have indicated that CADN can influence feed intake, weight gain, and feed conversion ratio in chickens. nih.gov It has also been shown to increase nutrient utilization and decrease aerobic bacterial counts in the jejunal and caecal digesta in a dose-dependent manner. nih.gov Furthermore, CADN has been observed to enhance intestinal villus heights in a dose-dependent manner, leading to improved intestinal morphology. nih.gov This suggests that cecropin hybrids like CADN are possible alternatives to AGP in broiler feeds. nih.gov

Another cecropin hybrid, cecropin AD, has shown potential therapeutic efficacy against H9N2 avian influenza virus (AIV) in chickens. frontiersin.org In vivo experiments demonstrated that cecropin AD substantially reduced lung pathology and viral load, particularly at higher dosages, comparing favorably with conventional treatments. frontiersin.org Cecropin AD also effectively modulated mast cell activity and the levels of inflammatory markers such as IL-6, TNF-α, IFN-γ, and 5-HT, indicating its potential to diminish inflammation and viral spread. frontiersin.org These findings position cecropin AD as a promising candidate for further exploration in managing H9N2 AIV infections in poultry. frontiersin.org

Impact on Intestinal Health and Microbiota in Livestock (e.g., minks)

Cecropin antimicrobial peptides (CAD) have been investigated for their effects on growth performance and intestinal health in growing male minks (Neovison vison). Dietary supplementation with CAD significantly improved growth performance, with minks in the 200 mg/kg CAD group showing significantly higher final body weight (FBW) and average daily gain (ADG) compared to the control group. frontiersin.org, nih.gov, researchgate.net, frontiersin.org

Intestinal morphology assessments revealed that CAD supplementation significantly increased duodenal and jejunal villus height and the jejunal villus height-to-crypt depth ratio compared to the control. nih.gov, researchgate.net This suggests that CAD can promote the growth of intestinal villi, which are essential for nutrient absorption. frontiersin.org

Microbiota profiling indicated that CAD supplementation modulated the composition of the intestinal microbiota in minks. frontiersin.org, nih.gov, researchgate.net Supplementation reduced the relative abundance of Escherichia-Shigella and Mycoplasma. frontiersin.org, nih.gov, researchgate.net Lower relative abundance of Peptostreptococcaceae was also observed in groups receiving certain concentrations of CAD. frontiersin.org, nih.gov, researchgate.net The 100 mg/kg CAD group displayed higher alpha diversity in their intestinal microbiota. frontiersin.org These results are consistent with findings in weaned piglets where AMPs reduced E. coli populations and increased beneficial Lactobacilli. frontiersin.org, researchgate.net, mdpi.com

Serum immunological analyses showed elevated levels of complement C4 and IgG in CAD-supplemented groups. nih.gov, researchgate.net The 100 mg/kg CAD group specifically exhibited higher serum IgA, IgM, and complement C3, and lower jejunal TNF-α levels. nih.gov, researchgate.net, frontiersin.org These findings suggest that CAD can enhance immune function and reduce intestinal inflammation. frontiersin.org, researchgate.net

Here is a summary of the impact of dietary CAD supplementation on growing male minks:

ParameterEffect of CAD Supplementation (vs. Control)Key FindingsSource
Final Body Weight (FBW)Significantly Higher (at 200 mg/kg)Improved growth performance. frontiersin.org, nih.gov
Average Daily Gain (ADG)Significantly Higher (at 200 mg/kg)Improved growth performance. frontiersin.org, nih.gov
Duodenal Villus HeightSignificantly Increased (at 200 mg/kg)Improved intestinal morphology, potentially enhancing nutrient absorption. nih.gov, researchgate.net
Jejunal Villus HeightSignificantly Increased (at 200 mg/kg)Improved intestinal morphology, potentially enhancing nutrient absorption. nih.gov, researchgate.net
Jejunal Villus Height/Crypt Depth RatioSignificantly Increased (at 200 mg/kg)Improved intestinal morphology. nih.gov, researchgate.net
Escherichia-Shigella AbundanceDecreasedModulation of intestinal microbiota. frontiersin.org, nih.gov, researchgate.net
Mycoplasma AbundanceDecreasedModulation of intestinal microbiota. frontiersin.org, nih.gov, researchgate.net
Peptostreptococcaceae AbundanceDecreased (at 100, 200, 400 mg/kg)Modulation of intestinal microbiota. frontiersin.org, nih.gov, researchgate.net
Intestinal Microbiota Alpha DiversityHigher (at 100 mg/kg)Improved intestinal microbiota diversity. frontiersin.org
Serum Complement C4ElevatedEnhanced immune function. nih.gov, researchgate.net
Serum IgGElevatedEnhanced immune function. nih.gov, researchgate.net
Serum IgAHigher (at 100 mg/kg)Enhanced immune function. nih.gov, researchgate.net, frontiersin.org
Serum IgMHigher (at 100 mg/kg)Enhanced immune function. nih.gov, researchgate.net, frontiersin.org
Serum Complement C3Higher (at 100 mg/kg)Enhanced immune function. nih.gov, researchgate.net, frontiersin.org
Jejunal TNF-α LevelsLower (at 100 mg/kg)Reduced intestinal inflammation. nih.gov, researchgate.net, frontiersin.org
Ether Extract (EE) DigestibilityEnhancedImproved nutrient utilization. nih.gov
Crude Protein (CP) DigestibilityImproved (at 200, 400, 500 mg/kg)Improved nutrient utilization. nih.gov

Design of Genes for Plant Transformation to Obtain Resistance to Fungal Pathogens

This compound derived peptides are considered potentially useful models for designing genes for plant transformation to obtain resistance to fungal pathogens. apsnet.org The N-terminal amphipathic α-helix domain of cecropin A has been found to exhibit antifungal activity. oup.com

Expression of the cecropin A gene in rice has been shown to confer resistance to the rice blast fungus Magnaporthe oryzae. researchgate.net, scispace.com, Transgenic rice plants expressing cecropin A exhibited enhanced resistance against M. grisea. scispace.com Protein extracts from leaves of cecropin A-expressing plants showed inhibitory activity on the in vitro growth of M. grisea, indicating that the cecropin A protein produced by the transgenic plants was biologically active. scispace.com The antifungal potency of these extracts was similar to that of synthetic cecropin A in in vitro assays. scispace.com

Transgenic expression of cecropin A in rice can also lead to transcriptional reprogramming that accompanies plant adaptation to fungal infection. researchgate.net, Comparisons of gene expression between wild-type and cecropin A plants revealed the over-expression of genes involved in protection against oxidative stress in transgenic plants even in the absence of the pathogen, correlating with the tolerance of these plants to oxidative stress. researchgate.net, This suggests that resistance to blast in cecropin A rice may be a combination of the antifungal activity of cecropin A and cecropin A-mediated over-expression of rice defense genes. researchgate.net,

A plant transformation vector was constructed with a transcriptional fusion between a pathogen-responsive promoter and a gene encoding a novel cecropin A-melittin hybrid peptide (CEMA) with strong antimicrobial activity. oup.com, nih.gov This combination was evaluated in transgenic tobacco for enhanced resistance against the pathogenic fungus Fusarium solani. oup.com, nih.gov CEMA demonstrated strong antifungal activity in vitro, inhibiting conidia germination at concentrations non-toxic to tobacco protoplasts. oup.com Expression of the CEMA peptide in vivo was sufficient to confer resistance against F. solani in transgenic tobacco, and this resistance was strong and reproducible in plants with high CEMA expression. oup.com, nih.gov Leaf tissue extracts from transgenic plants significantly reduced the number of fungal colonies. nih.gov Accumulation of the CEMA peptide in transgenic tobacco had no deleterious effect on plant growth and development. nih.gov

Cecropin A-derived peptides have shown activity against plant-pathogenic fungi at low micromolar concentrations. apsnet.org Differences in susceptibility among different fungi to cecropin peptides have been observed, with Phytophthora infestans being particularly sensitive to shortened cecropin A peptides. apsnet.org

Exploration of Novel Peptide Delivery Strategies (e.g., nanoparticle formulations, biomaterial coatings)

The application of antimicrobial peptides like this compound can be limited by factors such as potential toxicity, susceptibility to degradation by proteases, short half-life, and rapid clearance. mdpi.com, mdpi.com, nih.gov Novel delivery strategies are being explored to overcome these limitations and enhance the efficacy and stability of this compound for various applications.

Nanotechnology-based systems, using nanomaterials in the size range of 1–100 nm, have emerged as potential delivery systems for AMPs. nih.gov Various nanomaterials, including metallic (e.g., gold nanoparticles) and polymeric nanoparticles (e.g., chitosan), are being explored for AMP delivery. nih.gov These nanostructures can protect AMPs from proteolysis and unwanted interactions, promote controlled and targeted release, and enhance peptide stability and bioavailability. mdpi.com, nih.gov, frontiersin.org

The use of nanoparticles (NPs) to develop new formulations for AMP delivery is considered an improvement that can enhance peptide stability, increase bioavailability and efficiency at the target site, and reduce the risk of possible toxic side effects. mdpi.com For instance, the conjugation of cecropin A-melittin (CM) peptides to gold nanoparticles enhanced the in vitro antimicrobial activity and stability of CM, as well as its in vivo efficacy in a sepsis mouse model. mdpi.com, acs.org The antimicrobial activity of CM-functionalized nanoparticles was significantly lower than that of soluble CM against Escherichia coli. acs.org These nanoparticles were taken up by mammalian cells and accumulated preferentially in endolysosomes, showing no significant cytotoxic and pro-inflammatory activities at concentrations significantly higher than the minimum inhibitory concentration of soluble CM. acs.org The selectivity of these nanoparticles for bacteria over eukaryotic membranes is suggested to be due to differences in membrane composition. acs.org

Cecropins and their analogs might also be used to coat biomaterials for medical devices as a strategy to prevent biomaterial-associated infections. mdpi.com Chitosan-AMP conjugates have been designed as antibacterial coatings to prevent biomaterial-related infections. nih.gov

Addressing Production Challenges for Broader Biotechnological Utilization

Despite the promising potential of this compound, its widespread biotechnological utilization is hindered by production challenges, primarily related to cost and efficient large-scale production. The high cost of chemical synthesis and the low yield obtained from purification from natural sources are major limitations. nih.gov, plos.org The typical cost of peptides can be significantly higher than that of conventional antibiotics. nih.gov

Biotechnological production methods can be less expensive, but the antimicrobial nature of these peptides can pose difficulties when using microbial-based systems. nih.gov Fusion of AMPs to carrier proteins has been reported as a strategy to mask the lethal effect of these peptides towards the host organism during production. nih.gov

The use of plants as biofactories for AMPs might represent an economical and safe alternative. nih.gov However, producing these bioactive peptides in plant systems has been challenging due to issues such as instability or degradation in plant tissues, or phytotoxicity that negatively impacts plant performance. nih.gov

Efficient production of bioactive cecropin A peptide has been reported in rice bran using rice oleosin 18 as a carrier protein. nih.gov, plos.org High cecropin A levels were achieved in rice seeds by driving the expression of a chimeric gene using the embryo-specific oleosin 18 promoter and targeting the peptide to oil bodies as an oleosin 18-cecropin A fusion protein. nih.gov, plos.org The accumulation of cecropin A in oil bodies did not have deleterious effects on seed viability, seedling growth, or seed yield. nih.gov, plos.org The plant-produced cecropin A was shown to be biologically active, exhibiting potent lytic activity against bacterial cells after being released from the carrier protein. nih.gov, plos.org

However, the stability of cecropin A can vary depending on the host system due to differential degradation by host proteases. frontiersin.org When planning to produce cecropin A in a new system, its stability to protein extracts derived from that system should be tested. frontiersin.org Using protease-deficient strains might improve cecropin A production in certain systems like Pichia pastoris. frontiersin.org

Further Elucidation of Complex Cellular and Molecular Interactions in Diverse Biological Systems

A deeper understanding of the complex cellular and molecular interactions of this compound in diverse biological systems is crucial for its effective and safe application. While the primary mechanism of action involves disrupting microbial cell membranes through pore formation, this compound also exhibits immunomodulatory effects and interacts with host cells. nih.gov, iscabiochemicals.com, lifescienceproduction.co.uk, scirp.org, d-nb.info

Cecropin A contains a cationic region at its N-terminus and a hydrophobic tail at its C-terminus, which facilitate its interaction with microbial membranes. iscabiochemicals.com, lifescienceproduction.co.uk This interaction can lead to cell lysis by pore formation. iscabiochemicals.com, lifescienceproduction.co.uk However, the interaction mechanisms can be influenced by the characteristics of the biological environment and the composition and structure of the cell membrane. scirp.org Differences in membrane composition and structure are thought to be the basis for the differential affinities of cecropins for microbial versus animal and plant cells. apsnet.org, mdpi.com, acs.org

Beyond membrane targeting, some AMPs, including potentially this compound, can diffuse across the cytoplasmic membrane and accumulate intracellularly, interfering with DNA replication and disrupting RNA and protein synthesis, ultimately leading to cell lysis. nih.gov

This compound has been shown to influence the host inflammatory response and modulate the levels of various cytokines. nih.gov In chicken hepatic cells, this compound influenced the levels of IL-6, IL-8, IFN-γ, IL-10, and TGF-ß1, demonstrating a multifaceted impact on the host cells' immune response. nih.gov Inhibition of TGF-ß by this compound might preserve hepatic function and support the apoptosis of hepatic stellate cells with a pathologic phenotype. nih.gov

Studies on the effects of cecropin AD in chickens infected with H9N2 AIV showed that it effectively modulated inflammatory markers such as IL-6, TNF-α, IFN-γ, and 5-HT, indicating its potential to reduce inflammation. frontiersin.org In minks, cecropin AD supplementation led to lower jejunal TNF-α levels, further supporting its role in reducing intestinal inflammation. nih.gov, researchgate.net, frontiersin.org

Research also indicates that cecropin A supplementation can enhance the barrier function of porcine intestinal epithelial cells by increasing the protein expression of tight junction proteins like ZO-1, claudin-1, and occludin. frontiersin.org This effect appears to involve the inhibition of the MEK/ERK pathway. frontiersin.org

Further studies are required to fully understand the cellular redox state effects of this compound exposure. nih.gov Elucidating these complex interactions at the cellular and molecular levels in diverse biological systems is essential for optimizing the application of this compound and designing improved peptide variants with enhanced specificity and efficacy.

Strategies to Counteract Microbial Evasion and Resistance Evolution

The increasing prevalence of multidrug-resistant (MDR) bacteria poses a significant global health challenge, necessitating the development of novel antimicrobial strategies. nih.govmdpi.com Antimicrobial peptides (AMPs), including this compound, are being explored as potential alternatives or complements to conventional antibiotics due to their distinct mechanisms of action, which often involve targeting bacterial membranes, making the development of resistance less probable compared to traditional antibiotics. oup.comnih.govjapsonline.comnih.gov However, bacteria can still develop mechanisms to evade AMPs or evolve resistance. nih.gov Understanding these mechanisms is crucial for designing more effective this compound based therapeutics. nih.gov

To counteract these evasion and resistance strategies, several approaches are being investigated:

Peptide Modification and Engineering: Modifying the structure of this compound can enhance its stability against proteases, improve its binding affinity to modified bacterial membranes, or alter its mechanism of action to bypass resistance mechanisms. oup.comfrontiersin.org For instance, modifications such as the substitution of amino acid residues, including the incorporation of tryptophan or D-amino acids, have shown improved fungicidal activity and increased resistance to microbial proteolysis for this compound analogs. frontiersin.org Engineering hybrid peptides, such as those combining elements of this compound with other AMPs or proteins, has also shown promise in enhancing activity against MDR strains and reducing the likelihood of resistance development. nih.govjapsonline.comfrontiersin.org A novel hybrid peptide, SK4, derived from this compound and BMAP-27, demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including MDR strains, and showed a synergistic effect with conventional antibiotics. nih.gov Similarly, a hybrid peptide derived from Cecropin A and melittin (B549807) (BP100) and its tryptophan-substituted analogs have shown enhanced antibacterial, anti-inflammatory, and antibiofilm activities against MDR Pseudomonas aeruginosa. mdpi.com

Combination Therapy: Combining this compound with conventional antibiotics or other antimicrobial agents can lead to synergistic effects, where the combined effect is greater than the sum of their individual effects. nih.govmdpi.comfrontiersin.orgasm.orgmdpi.com This approach can lower the effective concentration of each agent, potentially reducing toxicity and slowing down the emergence of resistance. mdpi.com this compound has demonstrated synergistic activity with various antibiotics, including tetracycline (B611298) and doxycycline (B596269), against Pseudomonas aeruginosa, including clinical isolates resistant to these antibiotics. asm.org The combination of this compound with tetracycline resulted in an 8-fold reduction in the Minimum Inhibitory Concentration (MIC) for both compounds against P. aeruginosa strain PA14. asm.org

CombinationOrganism TestedObserved EffectMIC Reduction (Cecropin A)MIC Reduction (Antibiotic)Reference
Cecropin A + TetracyclineP. aeruginosa PA14Synergistic8-fold8-fold asm.org
Cecropin A + DoxycyclineP. aeruginosa PA14SynergisticNot specifiedNot specified asm.org
Cecropin A + CiprofloxacinMDR P. aeruginosaSynergisticNot specifiedNot specified mdpi.com
Cecropin A + Winter Savory Essential OilE. coli, S. enterica serovar TyphimuriumSynergisticNot specifiedNot specified mdpi.com
Cecropin A + Cinnamon Essential OilE. coli, S. enterica serovar TyphimuriumSynergisticNot specifiedNot specified mdpi.com
SK4 (Cecropin A-BMAP-27 hybrid) + various antibioticsMDR bacteriaSynergisticUp to 0.098 µM (for SK4)Significant decrease nih.govjapsonline.com

This compound has also shown synergistic effects when combined with certain essential oils against Gram-negative bacteria like Escherichia coli and Salmonella enterica serovar Typhimurium. mdpi.com

Targeting Biofilms and Efflux Pumps: Bacterial biofilms provide a protective environment that enhances resistance to antimicrobial agents. frontiersin.org this compound has been shown to disrupt biofilms and inhibit their formation, which can increase the susceptibility of bacteria within biofilms to antibiotics. frontiersin.org Furthermore, this compound can inhibit the activity of bacterial efflux pumps, which are mechanisms used by bacteria to pump out antimicrobial compounds, thereby contributing to resistance. frontiersin.org

Fusion with Other Antimicrobial Agents: Fusing this compound with other antimicrobial agents, such as bacteriophage-derived endolysins, is another strategy to overcome bacterial resistance, particularly in Gram-negative bacteria where the outer membrane can prevent endolysins from reaching their peptidoglycan target. researchgate.netfrontiersin.org Fusion with this compound, which can permeabilize the outer membrane, enhances the antibacterial activity of endolysins against MDR strains like Acinetobacter baumannii. frontiersin.org

Understanding Resistance Mechanisms at a Deeper Level: Continued research into the specific molecular mechanisms by which bacteria develop resistance to this compound is essential for developing targeted strategies to overcome them. This includes studying the genetic determinants of resistance and the specific modifications bacteria make to their cell envelopes or enzymatic machinery. nih.gov

Future research directions should focus on further exploring and optimizing these strategies. This includes designing novel this compound analogs and hybrid peptides with enhanced stability, reduced susceptibility to resistance mechanisms, and improved synergistic potential with existing drugs. Investigating the efficacy of these approaches in relevant in vivo models is crucial for translating these findings into clinical applications. The potential for using nanotechnology to deliver this compound or its derivatives specifically to infection sites could also help overcome challenges related to stability and targeting, further enhancing their ability to combat resistant infections. mdpi.com

Q & A

Q. What are the established methodologies for assessing Cecropin-A’s antimicrobial activity in vitro?

To evaluate this compound’s efficacy, researchers commonly use standardized assays such as broth microdilution for determining minimum inhibitory concentration (MIC) and time-kill kinetics. Ensure experimental conditions (e.g., bacterial strain, growth medium, pH, temperature) are meticulously documented to enable reproducibility. Data should be presented in tabular form, comparing MIC values across bacterial species with detailed footnotes on deviations from standard protocols .

Q. How can researchers optimize peptide synthesis protocols for this compound to ensure purity and bioactivity?

Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry, followed by HPLC purification and mass spectrometry validation. Include step-by-step characterization data (e.g., retention time, molecular weight) in supplementary materials. Cross-reference synthesis protocols with prior studies to identify critical parameters (e.g., deprotection efficiency, solvent selection) .

Q. What controls are essential in experiments measuring this compound’s cytotoxicity in mammalian cells?

Include positive controls (e.g., known cytotoxic peptides) and negative controls (untreated cells, solvent-only treatments). Use viability assays (MTT, resazurin) with triplicate measurements and statistical analysis (e.g., ANOVA with post-hoc tests). Report IC₅₀ values alongside 95% confidence intervals in tables to contextualize toxicity thresholds .

Advanced Research Questions

Q. How can structural modifications of this compound be systematically evaluated to enhance selectivity for bacterial membranes?

Employ molecular dynamics (MD) simulations to model interactions between modified this compound variants and lipid bilayers (e.g., POPE/POPG for Gram-negative membranes). Validate predictions using circular dichroism (CD) spectroscopy and Langmuir monolayer assays. Tabulate structural parameters (e.g., helicity, hydrophobic moment) against antimicrobial activity to identify structure-activity relationships .

Q. What strategies resolve discrepancies in this compound’s efficacy between in vitro and in vivo models?

Conduct meta-analyses of existing studies to identify confounding variables (e.g., host immune responses, pharmacokinetics). Design follow-up experiments with controlled variables (e.g., infection site, dosage frequency) and use multivariate regression to isolate contributing factors. Present conflicting data in comparative tables with annotated experimental conditions .

Q. How can transcriptomic and proteomic approaches elucidate this compound’s impact on bacterial pathogenicity?

Pair RNA-seq with TMT-labeled proteomics to profile bacterial responses post-Cecropin-A exposure. Use pathway enrichment tools (e.g., DAVID, STRING) to correlate gene expression changes with protein abundance. Include heatmaps of differentially expressed genes/proteins and validate key targets via qRT-PCR or western blotting .

Q. What computational frameworks predict this compound’s interactions with antibiotic resistance mechanisms?

Apply machine learning models (e.g., random forests, neural networks) trained on datasets of peptide-membrane interactions. Feature selection should include physicochemical properties (e.g., charge, amphipathicity) and resistance gene presence. Validate predictions using isogenic bacterial strains with/without efflux pumps or modified porins .

Methodological Guidance

Q. How should researchers design dose-response studies for this compound to account for non-linear kinetics?

Use logarithmic dosing ranges (e.g., 0.5× to 8× MIC) with time-lapsed sampling. Apply Hill slope models to quantify cooperativity and EC₅₀ values. Include scatter plots with curve-fitting equations and R² values in results, reserving mechanistic interpretations for the discussion .

Q. What statistical methods are appropriate for analyzing synergistic effects between this compound and conventional antibiotics?

Calculate fractional inhibitory concentration indices (FICIs) using checkerboard assays. Classify interactions as synergistic (FICI ≤0.5), additive (0.5–1), or antagonistic (>1). Use bootstrap resampling to estimate confidence intervals and address small sample sizes .

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis formulation for this compound research?

Align hypotheses with gaps identified in systematic reviews (e.g., limited in vivo data on biofilm penetration). Prioritize questions with translational potential (e.g., combinatorial therapies) while ensuring ethical compliance (e.g., vertebrate animal protocols). Use FINER checklists during peer review to refine study aims .

Data Presentation Standards

  • Tables : Include comparative MIC values, structural parameters, and statistical summaries. Follow formatting guidelines from Beilstein Journal of Organic Chemistry for clarity .
  • Figures : Use heatmaps for omics data, MD simulation snapshots, and dose-response curves. Ensure all axes are labeled and legends define error bars .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.